3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUSNTKCDGCCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547407 | |
| Record name | 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18112-31-7 | |
| Record name | 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure, forming the core of various biologically active molecules. This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant chemical data to facilitate its preparation and further investigation in a research and development setting.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The initial step involves the construction of the imidazo[1,2-b]pyridazine core by the condensation of a substituted aminopyridazine with an α-haloketone. The subsequent step is an electrophilic bromination at the 3-position of the imidazo[1,2-b]pyridazine ring system.
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of the starting materials and the final product is provided below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Amino-6-chloropyridazine | 5469-69-2 | C₄H₄ClN₃ | 129.55 | Solid | 221.1 |
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | 14793-00-1 | C₇H₆ClN₃ | 167.60 | - | - |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White solid | 175-180 |
| This compound | 18112-31-7 | C₇H₅BrClN₃ | 246.49 | Yellow solid | 154 |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the target compound.
Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine (Intermediate)
The formation of the imidazo[1,2-b]pyridazine ring is accomplished through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine.
Reaction Scheme:
Caption: Synthesis of the imidazo[1,2-b]pyridazine intermediate.
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add 1-bromopropan-2-one (1.1 eq.).
-
The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 6-chloro-2-methylimidazo[1,2-b]pyridazine.
Synthesis of this compound (Final Product)
The final step involves the regioselective bromination of the electron-rich imidazo[1,2-b]pyridazine ring at the 3-position using N-bromosuccinimide (NBS).
Reaction Scheme:
Caption: Bromination of the intermediate to yield the final product.
Procedure:
This protocol is based on a reported synthesis of the target molecule[1].
-
Dissolve 6-chloro-2-methylimidazo[1,2-b]pyridazine (2.00 g, 11.9 mmol, 1.0 eq.) in chloroform (50 mL).
-
To this solution, add N-bromosuccinimide (2.55 g, 14.3 mmol, 1.2 eq.).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product is purified directly by column chromatography on silica gel.
-
Elute the column with a hexane solution containing 50% ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound as a yellow solid.
Quantitative Data Summary:
| Reactant | Amount (g) | Moles (mmol) | Molar Eq. |
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | 2.00 | 11.9 | 1.0 |
| N-Bromosuccinimide | 2.55 | 14.3 | 1.2 |
| Product | Amount (g) | Yield (%) | |
| This compound | 2.64 | 90 |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step synthesis is efficient and high-yielding, making it suitable for laboratory-scale preparation. The provided data and diagrams are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize and explore the potential of this and related imidazo[1,2-b]pyridazine derivatives.
References
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its unique structural features provide a versatile platform for the synthesis of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, a representative synthetic protocol, and its potential roles in modulating key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.
Core Chemical Properties
This compound is a solid, crystalline compound at room temperature. Its core structure consists of a fused imidazole and pyridazine ring system, substituted with bromine, chlorine, and a methyl group.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 18112-31-7 | |
| Molecular Formula | C₇H₅BrClN₃ | |
| Molecular Weight | 246.49 g/mol | |
| Appearance | Solid | |
| Melting Point | 154 °C | |
| Purity | ≥98% (typical) | |
| Storage Temperature | 2-8°C, under inert gas |
Spectral Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the positions of the methyl group and protons on the heterocyclic core.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups present in the molecule.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a representative synthetic route can be proposed based on established methods for the synthesis of substituted imidazo[1,2-b]pyridazines. The following protocol is a generalized procedure that can be adapted and optimized by skilled synthetic chemists.
Representative Synthetic Protocol: Two-Step, One-Pot Synthesis
This protocol is adapted from a general method for the synthesis of 3-substituted imidazo[1,2-b]pyridazines.
Step 1: Formation of the Imidazo[1,2-b]pyridazine Core
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 1-bromopropan-2-one (1.1 eq).
-
The reaction mixture is heated at a temperature ranging from 80 to 120 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. This step forms the 6-chloro-2-methylimidazo[1,2-b]pyridazine intermediate.
Step 2: Bromination of the Imidazo[1,2-b]pyridazine Core
-
To the reaction mixture from Step 1, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
The reaction is stirred at room temperature for 1-3 hours, or until TLC indicates the consumption of the starting material.
-
After the reaction is complete, the mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
The imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors. Derivatives of this core structure have been shown to inhibit a variety of kinases involved in critical cellular signaling pathways, many of which are implicated in cancer and inflammatory diseases. While the specific biological targets of this compound have not been extensively reported, its structural similarity to known kinase inhibitors suggests it may exhibit activity against similar targets.
Potential Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in gene expression and cellular responses. Dysregulation of the JAK/STAT pathway is a hallmark of various cancers and autoimmune diseases. Several imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of JAK family kinases, including TYK2.
The following diagram illustrates the potential mechanism of action of an imidazo[1,2-b]pyridazine-based inhibitor on the JAK/STAT pathway.
Potential Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is another critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. The overactivation of this pathway is a common event in many types of cancer. Imidazo[1,2-b]pyridazine derivatives have also been investigated as inhibitors of kinases within this pathway, such as PI3K and mTOR.
The diagram below depicts the key components of the PI3K/AKT/mTOR pathway and the potential point of inhibition by an imidazo[1,2-b]pyridazine-based compound.
Conclusion
This compound represents a valuable building block for the development of novel therapeutic agents. Its chemical properties, combined with the proven biological activity of the imidazo[1,2-b]pyridazine scaffold, make it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The information provided in this guide, including the summarized chemical data, a representative synthetic protocol, and the potential mechanisms of action in key signaling pathways, offers a solid foundation for further investigation and development of this promising molecule. Future research should focus on the detailed elucidation of its biological targets and the optimization of its structure to enhance potency and selectivity for therapeutic applications.
An In-Depth Technical Guide to N-Desethyl-isotonitazene (CAS Number: 18112-31-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desethyl-isotonitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class, has emerged as a significant compound of interest in forensic and pharmacological research.[1][2] Initially identified as a metabolite of isotonitazene, it is now recognized as a primary substance in its own right, exhibiting a pharmacological profile of a highly potent µ-opioid receptor agonist.[3][4] This guide provides a comprehensive technical overview of N-Desethyl-isotonitazene, including its chemical and physical properties, synthesis, mechanism of action, and analytical characterization.
Chemical and Physical Properties
N-Desethyl-isotonitazene, with the IUPAC name N-ethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine, is also known by synonyms such as Norisotonitazene and "Des-Iso".[1][5] While some databases erroneously associate CAS number 18112-31-7 with other compounds, the predominant and pharmacologically relevant substance is N-Desethyl-isotonitazene.
Table 1: Chemical and Physical Properties of N-Desethyl-isotonitazene
| Property | Value | Reference |
| IUPAC Name | N-ethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine | [1][2] |
| Synonyms | Norisotonitazene, Des-Iso | [1][5] |
| CAS Number | 18112-31-7 (disputed), 2732926-24-6 (confirmed) | [5][6] |
| Molecular Formula | C₂₁H₂₆N₄O₃ | [1][7] |
| Molecular Weight | 382.46 g/mol | [1][7] |
| Appearance | Crystalline solid (hydrochloride salt) | [1][2] |
| Solubility (Hydrochloride Salt) | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 5 mg/ml | [1][8] |
| UV λmax | 240, 301 nm | [8] |
Synthesis
The synthesis of N-Desethyl-isotonitazene can be achieved through a multi-step process, as outlined in the literature. The following is a generalized synthetic scheme based on reported methods for analogous 2-benzylbenzimidazole opioids.
Figure 1: Generalized synthetic pathway for N-Desethyl-isotonitazene.
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of N-Desethyl-isotonitazene is described by Vandeputte et al. (2021). The synthesis involves the following key steps:
-
Substitution: Reaction of a 1-halo-2,4-dinitrobenzene with N-Boc-N-ethylethylenediamine.
-
Regioselective Reduction: Selective reduction of the ortho-nitro group of the resulting intermediate.
-
Condensation: Condensation with 4-isopropoxyphenylacetic acid to form the benzimidazole ring.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group using a strong acid like trifluoroacetic acid (TFA) to yield the final product.
Mechanism of Action and Signaling Pathway
N-Desethyl-isotonitazene is a potent agonist of the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[2] Its binding to the MOR initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade is responsible for the analgesic and other opioid-like effects of the compound. Additionally, like other opioids, N-Desethyl-isotonitazene can induce β-arrestin recruitment, a pathway associated with receptor desensitization and some of the adverse effects of opioids.
Figure 2: µ-Opioid receptor signaling cascade initiated by N-Desethyl-isotonitazene.
Pharmacological Data
In vitro and in vivo studies have consistently demonstrated the high potency of N-Desethyl-isotonitazene. It exhibits a significantly higher affinity and potency at the µ-opioid receptor compared to morphine and even fentanyl.
Table 2: In Vitro Pharmacological Data for N-Desethyl-isotonitazene
| Assay | Parameter | Value | Reference |
| µ-Opioid Receptor Binding | Ki (nM) | 1.53 | [9] |
| cAMP Inhibition Assay | EC₅₀ (nM) | 0.614 | [10] |
| β-Arrestin-2 Recruitment | EC₅₀ (nM) | 0.614 | [2] |
| Mini-Gi Recruitment | EC₅₀ (nM) | 1.16 | [2] |
| Potency vs. Fentanyl | In vitro | ~20x more potent | [3][11][12] |
Table 3: In Vivo Pharmacological Data for N-Desethyl-isotonitazene
| Assay | Parameter | Value | Reference |
| Warm-Water Tail-Flick (Rats) | Potency | More potent than fentanyl | [1] |
| Tail-Flick Antinociception (Rats) | ED₅₀ (mg/kg) | ~0.0035 (estimated) | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of N-Desethyl-isotonitazene. The following sections outline the methodologies for key in vitro and analytical experiments.
µ-Opioid Receptor Binding Assay
Figure 3: Experimental workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Utilize membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Reagents:
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Test Compound: N-Desethyl-isotonitazene at various concentrations.
-
Incubation Buffer: Typically a Tris-HCl buffer with cofactors like MgCl₂.
-
-
Incubation: Incubate the cell membranes, [³H]DAMGO, and varying concentrations of N-Desethyl-isotonitazene.
-
Filtration: Rapidly terminate the binding reaction by filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of N-Desethyl-isotonitazene that inhibits 50% of the specific binding of [³H]DAMGO) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
Figure 4: Experimental workflow for a cAMP inhibition assay.
Protocol:
-
Cell Culture: Use cells stably co-expressing the human µ-opioid receptor and a cAMP-responsive reporter system (e.g., GloSensor™) or cells suitable for cAMP measurement by other means (e.g., HTRF).
-
Stimulation: Pre-treat cells with varying concentrations of N-Desethyl-isotonitazene, followed by stimulation with forskolin to increase intracellular cAMP levels.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescence-based assay.
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value, representing the concentration of N-Desethyl-isotonitazene that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
Analytical Characterization
The detection and quantification of N-Desethyl-isotonitazene in biological and seized materials are critical for forensic and research purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Table 4: Analytical Methods for the Characterization of N-Desethyl-isotonitazene
| Technique | Sample Preparation | Key Parameters | Reference |
| GC-MS | Dilution in methanol | Column: Agilent J&W DB-1; Carrier Gas: Helium; Injection: Splitless | [13] |
| LC-MS/MS | Basic liquid-liquid extraction | Column: C18; Detection: Multiple Reaction Monitoring (MRM) | [5][8] |
LC-MS/MS Protocol for Quantification in Blood
A detailed LC-MS/MS method for the quantification of several nitazene analogs, including N-Desethyl-isotonitazene, in whole blood has been described.[8]
-
Sample Preparation: A basic liquid-liquid extraction is performed on the blood samples.
-
Chromatography: Separation is achieved using a C18 analytical column.
-
Mass Spectrometry: Detection is performed using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: The calibration range for N-Desethyl-isotonitazene is typically 0.5–50 ng/mL, with a limit of detection of 0.1 ng/mL and a limit of quantification of 0.5 ng/mL.[8]
Metabolism
N-Desethyl-isotonitazene is a major metabolite of isotonitazene.[1] The metabolism of isotonitazene primarily involves N-dealkylation and O-dealkylation.[1] The presence of N-Desethyl-isotonitazene in biological samples can be indicative of exposure to its parent compound, isotonitazene.
Conclusion
N-Desethyl-isotonitazene is a highly potent synthetic opioid with significant implications for public health and forensic science. Its characterization requires a multi-faceted approach, combining detailed chemical analysis, in vitro pharmacological assays, and in vivo studies. This guide provides a foundational understanding of the key technical aspects of N-Desethyl-isotonitazene for researchers and professionals in the field of drug development and analysis. The provided protocols and data serve as a valuable resource for further investigation into the pharmacology and toxicology of this potent compound.
References
- 1. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Method Development Guide for Novel Psychoactive Substances [restek.com]
- 4. New potent synthetic opioid— N-Desethyl Isotonitazene —proliferating among recreational drug supply in USA. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. researchgate.net [researchgate.net]
- 6. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. cfsre.org [cfsre.org]
An In-depth Technical Guide to the Starting Materials for Imidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus, forming the core of numerous biologically active compounds with therapeutic potential. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as potent kinase inhibitors. This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of imidazo[1,2-b]pyridazine derivatives. Detailed experimental protocols for key synthetic transformations, quantitative data on reaction yields, and visualizations of relevant biological signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Core Synthetic Strategies and Starting Materials
The construction of the imidazo[1,2-b]pyridazine ring system predominantly relies on the cyclocondensation of a 3-aminopyridazine derivative with a suitable two-carbon synthon, typically an α-haloketone or its equivalent. Subsequent functionalization of the bicyclic core, often through metal-catalyzed cross-coupling reactions, allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Key Starting Materials
The primary building blocks for the synthesis of imidazo[1,2-b]pyridazines are:
-
3-Aminopyridazines: These are the foundational components, providing the pyridazine ring and a nucleophilic amino group for the initial cyclization. A crucial and widely used starting material in this class is 3-amino-6-chloropyridazine , which is commercially available or can be synthesized from 3,6-dichloropyridazine. The chlorine atom at the 6-position serves as a convenient handle for further modifications via nucleophilic aromatic substitution or cross-coupling reactions.
-
α-Haloketones (or equivalents): These reagents provide the two-carbon unit required to form the imidazole ring. A variety of α-bromoketones and α-chloroketones are commercially available or can be readily synthesized from the corresponding ketones. Chloroacetaldehyde and 1,3-dichloroacetone are also common reagents for the synthesis of unsubstituted or chloromethyl-substituted imidazo[1,2-b]pyridazines, respectively.[1]
-
Aldehydes and Isocyanides: In the context of multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, aldehydes and isocyanides serve as precursors for the in situ formation of the imidazole ring fused to the pyridazine core.
Synthetic Methodologies and Experimental Protocols
Cyclocondensation Reactions
The most traditional and widely employed method for the synthesis of the imidazo[1,2-b]pyridazine core is the cyclocondensation reaction between a 3-aminopyridazine and an α-haloketone.[2]
Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
Reagents: 3-Amino-6-chloropyridazine, 2-bromoacetophenone (phenacyl bromide), sodium bicarbonate, ethanol.
-
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add a solution of 2-bromoacetophenone (1.1 eq) in ethanol dropwise to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
-
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-b]pyridazines from a 3-aminopyridazine, an aldehyde, and an isocyanide. This method allows for the rapid generation of a library of derivatives with diverse substituents at the 2- and 3-positions of the imidazole ring.
Experimental Protocol: Synthesis of N-Cyclohexyl-6-chloro-2-(furan-2-yl)imidazo[1,2-b]pyridin-3-amine
-
Reagents: 2-Amino-5-chloropyridine, furfural, cyclohexyl isocyanide, p-toluenesulfonic acid (TsOH), ethanol.
-
Procedure:
-
In a sealed tube, dissolve the aldehyde (1.0 eq) in ethanol.
-
Add 2-amino-5-chloropyridine (1.0 eq), cyclohexyl isocyanide (1.0 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Sonicate the reaction mixture at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product.
-
Functionalization by Suzuki-Miyaura Cross-Coupling
The halogen atom (typically chlorine) at the 6-position of the imidazo[1,2-b]pyridazine core is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl and heteroaryl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Chloroimidazo[1,2-b]pyridazines
-
Reagents: 6-Chloroimidazo[1,2-b]pyridazine derivative, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate, a mixture of 1,2-dimethoxyethane (DME) and water.
-
Procedure:
-
In a reaction vessel, combine the 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of DME and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst [Pd(PPh₃)₄] (5 mol%) to the degassed mixture under an inert atmosphere.
-
Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-b]pyridazine.
-
Quantitative Data
The following tables summarize representative yields for the synthesis of imidazo[1,2-b]pyridazine derivatives using the aforementioned methods.
| Starting 3-Aminopyridazine | α-Haloketone/Equivalent | Product | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | 2-Bromoacetophenone | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | 85-95 | General Procedure |
| 3-Amino-6-chloropyridazine | Chloroacetaldehyde | 6-Chloroimidazo[1,2-b]pyridazine | ~70 | [1] |
| 3-Amino-6-chloropyridazine | 1,3-Dichloroacetone | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 37 | |
| 3-Aminopyridazine | 2-Bromo-4'-methoxyacetophenone | 2-(4-Methoxyphenyl)imidazo[1,2-b]pyridazine | Good | General Procedure |
| 3-Aminopyridazine | Aldehyde | Isocyanide | Product | Yield (%) | Reference |
| 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | N-Cyclohexyl-6-chloro-2-(furan-2-yl)imidazo[1,2-b]pyridin-3-amine | 89 | |
| 3-Aminopyridazine | Benzaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-2-phenylimidazo[1,2-b]pyridin-3-amine | 66-93 |
| 6-Halo-imidazo[1,2-b]pyridazine | Boronic Acid | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Chloroimidazo[1,2-b]pyridazine | Phenylboronic acid | 6-Phenylimidazo[1,2-b]pyridazine | 69-78 | | | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine | 28 | |
Biological Relevance and Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer and inflammatory disorders. Understanding these pathways is crucial for the rational design of novel therapeutics.
Tyrosine Kinase 2 (Tyk2) Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling. Imidazo[1,2-b]pyridazine-based compounds have been developed as selective Tyk2 inhibitors.
Caption: Tyk2 Signaling Pathway Inhibition.
PIM Kinase Signaling Pathway
PIM kinases (PIM1, PIM2, PIM3) are constitutively active serine/threonine kinases that regulate cell survival and proliferation. Several imidazo[1,2-b]pyridazine derivatives have shown potent inhibitory activity against PIM kinases.
Caption: PIM Kinase Signaling Pathway Inhibition.
Mps1 (TTK) Kinase Signaling Pathway
Mps1 (TTK) is a key regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Its inhibition by small molecules, including imidazo[1,2-b]pyridazines, is a promising anti-cancer strategy.
Caption: Mps1 (TTK) Kinase Signaling Pathway Inhibition.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are a family of protein kinases that control the progression of the cell cycle. Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of various CDKs, making them attractive candidates for cancer therapy.
Caption: CDK Signaling Pathway Inhibition.
Conclusion
The imidazo[1,2-b]pyridazine scaffold remains a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the key starting materials and synthetic methodologies is paramount for the efficient exploration of this chemical space. This guide provides a foundational resource for researchers, offering detailed protocols, quantitative data, and insights into the biological context of imidazo[1,2-b]pyridazine derivatives. The versatility of the synthetic routes, coupled with the significant biological activities of the resulting compounds, ensures that the imidazo[1,2-b]pyridazine core will continue to be a focus of medicinal chemistry research for the foreseeable future.
References
The Synthetic Versatility of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The dihalogenated derivative, 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, serves as a versatile building block for the synthesis of a diverse array of substituted analogues. This technical guide provides an in-depth analysis of the reactivity of this compound, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in research and drug development.
Core Reactivity Principles
The reactivity of this compound is dictated by the presence of two distinct halogen atoms at positions C3 and C6. The electron-deficient nature of the pyridazine ring activates the C6-chloro group towards nucleophilic aromatic substitution (SNA_r_). In contrast, palladium-catalyzed cross-coupling reactions show a marked preference for the more reactive C3-bromo bond. This differential reactivity allows for a sequential and regioselective functionalization of the scaffold.
Nucleophilic Aromatic Substitution at the C6-Position
The chlorine atom at the C6 position is susceptible to displacement by various nucleophiles, particularly amines. This reaction typically proceeds under thermal conditions, often enhanced by a fluoride source.
Experimental Protocol: C6-Amination
An efficient, metal-free method for the C6-amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been developed by Iorkula et al. (2024).[1]
General Procedure: To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in dimethyl sulfoxide (DMSO), the corresponding amine (2.0 equiv), cesium fluoride (CsF, 1.0 equiv), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol%) are added. The reaction mixture is heated to 100°C and stirred for 24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure, followed by purification by chromatography.
dot
Caption: Experimental workflow for the C6-amination of this compound.
Quantitative Data: C6-Amination
The following table summarizes the isolated yields for the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of primary and secondary amines.[1]
| Amine Nucleophile | Product | Isolated Yield (%) |
| Cyclohexylamine | 3-Bromo-N-cyclohexyl-2-methylimidazo[1,2-b]pyridazin-6-amine | 95 |
| Benzylamine | 3-Bromo-N-benzyl-2-methylimidazo[1,2-b]pyridazin-6-amine | 98 |
| 2-Thiophenemethylamine | 3-Bromo-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | 96 |
| Furfurylamine | N-(Furan-2-ylmethyl)-3-bromo-2-methylimidazo[1,2-b]pyridazin-6-amine | 94 |
| 2-(Indol-3-yl)ethylamine | 3-Bromo-N-(2-(1H-indol-3-yl)ethyl)-2-methylimidazo[1,2-b]pyridazin-6-amine | 93 |
| Pyrrolidine | 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 92 |
| Morpholine | 4-(3-Bromo-2-methylimidazo[1,2-b]pyridazin-6-yl)morpholine | 91 |
| Piperidine | 3-Bromo-2-methyl-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 89 |
Palladium-Catalyzed Cross-Coupling at the C3-Position
The carbon-bromine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at the C6 position in palladium-catalyzed cross-coupling reactions.[2][3] This allows for the selective functionalization of the C3 position with a variety of coupling partners, including boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), and amines (Buchwald-Hartwig).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the C3 position of the imidazo[1,2-b]pyridazine core and various aryl or vinyl boronic acids.
The following is a representative protocol adapted from general procedures for Suzuki-Miyaura couplings on related heterocyclic systems.[4][5]
Procedure: A mixture of this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv) is suspended in a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The following table presents expected outcomes for the Suzuki-Miyaura coupling at the C3 position, based on typical yields for similar substrates.
| Boronic Acid | Expected Product | Representative Yield (%) |
| Phenylboronic acid | 6-Chloro-2-methyl-3-phenylimidazo[1,2-b]pyridazine | 85-95 |
| 4-Methoxyphenylboronic acid | 6-Chloro-3-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine | 80-90 |
| Thiophene-2-boronic acid | 6-Chloro-2-methyl-3-(thiophen-2-yl)imidazo[1,2-b]pyridazine | 75-85 |
| Vinylboronic acid | 6-Chloro-2-methyl-3-vinylimidazo[1,2-b]pyridazine | 70-80 |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the C3 position, a valuable functional group for further transformations in drug discovery.
This protocol is adapted from general procedures for Sonogashira couplings.[6][7]
Procedure: To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv) are added. The reaction mixture is degassed and stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The reaction is then quenched, and the product is extracted and purified as described for the Suzuki-Miyaura coupling.
dot
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
The following table shows expected outcomes for the Sonogashira coupling at the C3 position.
| Terminal Alkyne | Expected Product | Representative Yield (%) |
| Phenylacetylene | 6-Chloro-2-methyl-3-(phenylethynyl)imidazo[1,2-b]pyridazine | 80-90 |
| Ethynyltrimethylsilane | 6-Chloro-2-methyl-3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine | 85-95 |
| Propargyl alcohol | 3-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)prop-2-yn-1-ol | 70-80 |
| 1-Hexyne | 6-Chloro-3-(hex-1-yn-1-yl)-2-methylimidazo[1,2-b]pyridazine | 75-85 |
Sequential Functionalization Strategy
The orthogonal reactivity of the C3-bromo and C6-chloro positions allows for a powerful sequential functionalization strategy. First, a palladium-catalyzed cross-coupling reaction can be performed at the C3 position, leaving the C6-chloro group intact. Subsequently, the C6-chloro group can be displaced by a nucleophile via an SNA_r_ reaction. This approach enables the synthesis of diverse, trisubstituted imidazo[1,2-b]pyridazine libraries from a single starting material.
dot
Caption: Logical workflow for the sequential functionalization of this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its differential reactivity, with the C6-chloro position amenable to nucleophilic aromatic substitution and the C3-bromo position susceptible to a wide range of palladium-catalyzed cross-coupling reactions, allows for predictable and regioselective functionalization. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals to unlock the full synthetic potential of this important scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique scaffold, featuring a fused imidazole and pyridazine ring system with bromine, chlorine, and methyl substitutions, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, structure, and key data.
Chemical Identity and Properties
The definitive identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers and properties for this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 18112-31-7[1] |
| Molecular Formula | C7H5BrClN3[1] |
| InChI | 1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3[1] |
| InChIKey | LHUSNTKCDGCCOB-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=NC2=C(N1C=C(Br)C2)Cl (Inferred) |
| Molecular Weight | 246.49 g/mol |
| Appearance | Solid (form may vary) |
| Melting Point | 154 °C[1] |
Molecular Structure
The core of this compound is the imidazo[1,2-b]pyridazine bicyclic system. This consists of a five-membered imidazole ring fused to a six-membered pyridazine ring. The numbering of the atoms in the ring system is crucial for correctly identifying the positions of the substituents. In this compound:
-
A bromine atom is attached at position 3.
-
A chlorine atom is attached at position 6.
-
A methyl group is attached at position 2.
The precise arrangement of these atoms and functional groups dictates the molecule's chemical reactivity and its potential interactions with biological targets.
Below is a two-dimensional structural representation of this compound, generated using the DOT language.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its derivatives are typically found in peer-reviewed scientific literature and patents. A general synthetic approach often involves a multi-step process. One plausible route, based on established heterocyclic chemistry, is outlined below as a logical workflow.
Note: The specific reagents, reaction conditions (temperature, solvent, catalysts), and purification methods would need to be optimized for each step and would be detailed in specific literature procedures.
Applications in Research and Drug Development
The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The substituents on this compound offer multiple points for chemical modification, making it an attractive starting point for generating libraries of new chemical entities.
The bromine and chlorine atoms are particularly useful as they can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to introduce a wide variety of other functional groups and build molecular complexity. This allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with desired pharmacological properties, such as high potency and selectivity for a particular biological target.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure offers multiple avenues for derivatization, enabling the creation of diverse compound libraries for screening against various biological targets. This technical guide provides the foundational information necessary for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. Further exploration of the scientific literature is recommended for specific synthetic protocols and detailed biological activity data of its derivatives.
References
In-Depth Technical Guide: Spectroscopic Data for 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound featuring a fused imidazole and pyridazine ring system. This scaffold is of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules. This technical guide provides a summary of the available spectroscopic data for this compound, intended to aid researchers in its identification, characterization, and application in drug discovery and development.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 18112-31-7 |
| Molecular Formula | C₇H₅BrClN₃ |
| Molecular Weight | 246.49 g/mol |
| Melting Point | 154 °C[1] |
| Physical Form | Solid[1] |
Spectroscopic Data
¹H NMR Spectroscopy
A detailed experimental protocol for acquiring the ¹H NMR spectrum would involve dissolving the compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, and recording the spectrum on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | d | 1H | H-7 |
| ~ 7.0 - 7.4 | d | 1H | H-8 |
| ~ 2.5 - 2.7 | s | 3H | -CH₃ |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be acquired using a standard proton-decoupled pulse sequence.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C-2 |
| ~ 110 - 115 | C-3 |
| ~ 140 - 145 | C-6 |
| ~ 120 - 125 | C-7 |
| ~ 115 - 120 | C-8 |
| ~ 148 - 152 | C-9a |
| ~ 15 - 20 | -CH₃ |
Note: These are estimated chemical shift ranges and require experimental verification.
Mass Spectrometry
Mass spectral analysis would likely be performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Expected Mass Spectrometry Data:
| m/z | Assignment |
| ~ 245/247/249 | [M+H]⁺ isotopic pattern |
The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would typically be recorded using an ATR-FTIR spectrometer.
Expected Infrared (IR) Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | C-H stretching (aromatic) |
| ~ 2950 - 2850 | C-H stretching (aliphatic) |
| ~ 1650 - 1500 | C=C and C=N stretching |
| ~ 850 - 750 | C-H out-of-plane bending |
| ~ 700 - 600 | C-Cl stretching |
| ~ 600 - 500 | C-Br stretching |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly detailed in the readily available literature. However, a general synthetic approach can be inferred from the synthesis of related imidazo[1,2-b]pyridazines.
General Synthesis Workflow
The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-aminopyridazine derivative with an α-haloketone. For this compound, a plausible synthetic route would start from 6-chloro-3-aminopyridazine and a suitable brominated three-carbon ketone.
Caption: General synthetic workflow for imidazo[1,2-b]pyridazines.
Spectroscopic Analysis Workflow
Following synthesis and purification, the compound would be subjected to a standard battery of spectroscopic analyses for structural confirmation.
Caption: Standard workflow for spectroscopic analysis.
Conclusion
This technical guide provides an overview of the available and expected spectroscopic data for this compound. While comprehensive, experimentally verified spectra are not currently available in public repositories, the information presented here, based on the analysis of analogous structures, serves as a valuable resource for researchers working with this compound. The synthesis and full spectroscopic characterization of this molecule would be a valuable contribution to the chemical literature. Researchers are encouraged to consult primary research articles that may utilize this compound as a starting material or intermediate for more detailed experimental procedures.
References
Commercial Availability and Technical Profile of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and biological relevance of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors for therapeutic applications.
Commercial Availability
This compound is readily available from several commercial suppliers. The compound is typically used in research and development quantities. Below is a summary of its availability and key properties.
| Supplier | CAS Number | Purity | Physical Form | Storage | Notes |
| Sigma-Aldrich | 18112-31-7 | 98% | Solid | 4°C | Available through Aldrich Partner ChemScene LLC.[1][2] |
| ChemScene | 18112-31-7 | ≥98% | Solid | 4°C | - |
| MySkinRecipes | - | - | Reagent | - | Utilized in pharmaceutical research for synthesizing novel drug compounds.[3] |
Note: A structurally similar compound, 3-Bromo-6-chloro-imidazo[1,2-b]pyridazine (CAS: 13526-66-4), which lacks the 2-methyl group, is also commercially available from suppliers such as Santa Cruz Biotechnology.[4] Care should be taken to select the correct analog for specific research needs.
Synthetic and Experimental Protocols
The imidazo[1,2-b]pyridazine scaffold is a versatile starting point for the synthesis of kinase inhibitors. The bromine and chlorine substituents on the core of this compound offer reactive sites for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction, a common method for functionalizing the imidazo[1,2-b]pyridazine core. This protocol is based on procedures for analogous compounds and can be adapted for this compound.[5][6]
Objective: To couple an aryl or heteroaryl boronic acid to the 3-position of the imidazo[1,2-b]pyridazine core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., a mixture of DME and ethanol, or toluene)
-
Anhydrous, degassed solvents
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the desired boronic acid, and the base.
-
Evacuation and Backfilling: Seal the flask and evacuate the atmosphere, then backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at a temperature typically ranging from 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., chloroform or ethyl acetate) and wash with a saturated sodium chloride solution.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Role in Drug Discovery and Relevant Signaling Pathways
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. Derivatives of this compound are being investigated as inhibitors of several key kinases implicated in cancer and autoimmune diseases.
Mps1 Kinase Signaling in Mitosis
Monopolar spindle 1 (Mps1) is a crucial kinase that regulates the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[7][8] Overexpression of Mps1 is observed in some cancers, making it an attractive therapeutic target.[9]
Caption: Mps1 kinase signaling at the spindle assembly checkpoint.
PI3K/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its hyperactivation is a common feature in many cancers.
Caption: Overview of the PI3K/mTOR signaling pathway.
Bruton's Tyrosine Kinase (BTK) Signaling in B-Cells
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[12] Dysregulation of BTK signaling is implicated in various B-cell malignancies.
Caption: Simplified BTK signaling cascade in B-cells.
Tyrosine Kinase 2 (TYK2) Signaling in Autoimmune Diseases
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways that are central to the pathogenesis of many autoimmune and inflammatory diseases.[13][14]
Caption: TYK2-mediated cytokine signaling pathway.
References
- 1. This compound | 18112-31-7 [sigmaaldrich.com]
- 2. This compound | 18112-31-7 [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bms.com [bms.com]
- 14. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Medicinal Chemistry – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine ring system is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid bicyclic structure make it an ideal framework for the development of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the synthesis and functionalization of the imidazo[1,2-b]pyridazine core, complete with experimental protocols, quantitative data, and visualization of relevant biological pathways.
Synthesis of the Imidazo[1,2-b]pyridazine Core
The construction of the imidazo[1,2-b]pyridazine nucleus can be achieved through several synthetic strategies. The most prevalent methods involve the condensation of an aminopyridazine with a suitable two-carbon synthon.
Condensation of Aminopyridazines with α-Haloketones
A classical and widely employed method for the synthesis of the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the pyridazine ring, followed by an intramolecular cyclization. The use of 3-amino-6-halopyridazines is often preferred as the halogen at the 6-position provides a handle for further functionalization.[1]
General Synthetic Workflow:
A representative experimental protocol for the synthesis of 6-chloroimidazo[1,2-b]pyridazine is provided below.
Experimental Protocol: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
-
To a solution of 3-amino-6-chloropyridazine (10 g, 77.2 mmol) in a suitable solvent such as ethanol, add chloroacetaldehyde (50% aqueous solution, 1.1 equivalents).
-
Heat the reaction mixture at reflux (approximately 90°C) for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 6-chloroimidazo[1,2-b]pyridazine.
Multicomponent Reactions
Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, offer an efficient one-pot approach to synthesize substituted imidazo[1,2-b]pyridazines.[2][3] This reaction involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide, often in the presence of a catalyst, to directly yield 3-amino-2-arylimidazo[1,2-b]pyridazines.[2]
Table 1: Synthesis of the Imidazo[1,2-b]pyridazine Core - Selected Examples
| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | 2-Bromoacetophenone | Condensation/Cyclization | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | 89 | [4] |
| 3-Amino-6-chloropyridazine | Chloroacetaldehyde | Condensation/Cyclization | 6-Chloroimidazo[1,2-b]pyridazine | 70 | |
| 3-Aminopyridazine | Benzaldehyde, Isocyanide | Groebke-Blackburn-Bienaymé | 3-Amino-2-phenylimidazo[1,2-b]pyridazine | 66-93 | [2] |
Functionalization of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine scaffold allows for regioselective functionalization at various positions, primarily at C2, C3, and C6, enabling the synthesis of diverse chemical libraries for drug discovery.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic cores. For the imidazo[1,2-b]pyridazine system, C-H arylation at the C3 position is a common transformation, often catalyzed by palladium.
Experimental Protocol: Palladium-Catalyzed C3-H Arylation
-
In a reaction vessel, combine 6-chloroimidazo[1,2-b]pyridazine (1 equivalent), the desired aryl bromide (1.5 equivalents), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), a suitable ligand (if required), and a base like K2CO3 or Cs2CO3 (2 equivalents) in a solvent like DMA or DMF.
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 120-150°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cross-Coupling Reactions
Halogenated imidazo[1,2-b]pyridazines, particularly at the C3 and C6 positions, are versatile intermediates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.
Logical Flow for Cross-Coupling Reactions:
Experimental Protocol: Suzuki-Miyaura Coupling at C6
-
To a mixture of 6-chloroimidazo[1,2-b]pyridazine (1 equivalent), the corresponding boronic acid or boronic ester (1.2-1.5 equivalents), and a base such as K2CO3 or Cs2CO3 (2-3 equivalents) in a solvent system like dioxane/water or DME/water, add a palladium catalyst, for instance, Pd(PPh3)4 (5 mol%).
-
Heat the reaction mixture under an inert atmosphere at 80-100°C for 4-12 hours.
-
Monitor the reaction's progress using TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 6-substituted imidazo[1,2-b]pyridazine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution, particularly at the C6 position when a good leaving group like a halogen is present. This allows for the introduction of various nucleophiles such as amines and alkoxides.
Experimental Protocol: Amination at C6 [5][6]
-
In a sealed tube, dissolve 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in a solvent like DMSO.
-
Add the desired primary or secondary amine (2 equivalents), cesium fluoride (CsF, 1 equivalent), and a phase-transfer catalyst such as BnNEt3Cl (10 mol%).[5][6]
-
After cooling, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the C6-aminated product in high yield (typically 79-98%).[5][6]
Table 2: Functionalization of the Imidazo[1,2-b]pyridazine Core - Selected Examples
| Substrate | Reagent | Reaction Type | Product Position | Yield (%) | Reference |
| 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Tributylphenylstannane | Stille Coupling | C3 | 95 | [4] |
| 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Terminal Alkynes | Sonogashira Coupling | C3 | 84-90 | [4] |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Various Amines | SNAr | C6 | 79-98 | [5][6] |
| 2-Phenyl-3-bromoimidazo[1,2-b]pyridazine | Phenylboronic acid | Suzuki Coupling | C3 | 88-96 | [7] |
| Imidazo[1,2-b]pyridazine | 4-Bromobenzonitrile | C-H Arylation | C3 | 98 | [7] |
Biological Applications and Signaling Pathways
Derivatives of the imidazo[1,2-b]pyridazine core have shown remarkable efficacy as inhibitors of various protein kinases, playing crucial roles in oncology, immunology, and neurodegenerative diseases.
Tyrosine Kinase 2 (TYK2) Inhibition
TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways, particularly those of IL-12, IL-23, and type I interferons. Dysregulation of these pathways is implicated in autoimmune and inflammatory diseases. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective TYK2 inhibitors.
Monopolar Spindle 1 (Mps1) Kinase Inhibition
Mps1 is a key regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target. Imidazo[1,2-b]pyridazine-based compounds have been identified as potent Mps1 inhibitors.
Dual c-Met and VEGFR2 Inhibition
c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) are receptor tyrosine kinases that play critical roles in tumor growth, angiogenesis, and metastasis. Dual inhibition of these pathways is a promising anti-cancer strategy. Imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR2.
Table 3: Biological Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Target(s) | Potency (IC50/Ki) | Application | Reference |
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | β-Amyloid Plaques | Ki = 11.0 nM | Alzheimer's Disease Imaging | [1] |
| Ponatinib | Multi-kinase inhibitor | Varies by kinase | Cancer | |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs | Tyk2 JH2 | Ki = 0.015 - 0.035 nM | Autoimmune Diseases | |
| Imidazo[1,2-b]pyridazine derivatives | Mps1 Kinase | Nanomolar range | Cancer | |
| Imidazo[1,2-b]pyridazine derivatives | ALK | IC50 = 2.6 - 23 nM | Cancer |
Conclusion
The imidazo[1,2-b]pyridazine core represents a highly versatile and "privileged" scaffold in the realm of medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization at multiple positions have enabled the development of a wide range of biologically active molecules. The successful application of these compounds as potent kinase inhibitors underscores the importance of this heterocyclic system in modern drug discovery. This guide provides a foundational understanding for researchers to further explore and exploit the therapeutic potential of the imidazo[1,2-b]pyridazine core.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Imidazo[1,2-b]pyridazine Scaffold: A Foundational Guide for Drug Discovery
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the foundational research on the imidazo[1,2-b]pyridazine scaffold, encompassing its synthesis, key biological targets, quantitative structure-activity relationships (SAR), and detailed experimental protocols.
Synthesis of the Imidazo[1,2-b]pyridazine Core
The construction of the imidazo[1,2-b]pyridazine ring system is most commonly achieved through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone. The introduction of a halogen on the pyridazine ring is crucial for the successful formation of the desired bicyclic product in good yields.[1] The general synthetic approach is outlined in the workflow diagram below. More advanced methods involving metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, Suzuki-Miyaura, and C-H activation, have also been developed to further functionalize the scaffold.[2]
Biological Activities and Therapeutic Targets
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated a broad spectrum of biological activities, making them promising candidates for treating a range of diseases.[3][4] Key therapeutic areas where this scaffold has shown significant potential include oncology, neurodegenerative diseases, and inflammatory disorders.
Kinase Inhibition
A primary area of investigation for imidazo[1,2-b]pyridazine derivatives has been their role as protein kinase inhibitors.[5] These compounds have been shown to target several key kinases involved in cancer cell proliferation and survival.
-
mTOR Inhibitors: Certain imidazo[1,2-b]pyridazine diaryl urea derivatives have exhibited potent anti-proliferative activity by inhibiting the mammalian target of rapamycin (mTOR).[6] Compounds A17 and A18, for instance, showed mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively.[6] These compounds were found to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6.[6]
-
PI3K/mTOR Dual Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer and other diseases like idiopathic pulmonary fibrosis (IPF).[7] Novel imidazo[1,2-b]pyridazine derivatives have been developed as dual inhibitors of PI3K and mTOR, with some compounds exhibiting excellent inhibitory activity in the nanomolar range.[7]
-
Tyk2 JH2 Inhibitors: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is involved in the signaling of inflammatory cytokines.[8] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, a promising strategy for the treatment of autoimmune and inflammatory diseases.[8]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in the B cell receptor signaling pathway and a validated target for B cell malignancies.[9] A recently discovered imidazo[1,2-b]pyridazine derivative, compound 22, demonstrated potent and irreversible inhibition of BTK with an IC50 of 1.3 nM and excellent selectivity.[9] This compound, now in Phase I clinical trials, has shown complete tumor regression in xenograft models.[9]
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. The strategic functionalization of this scaffold allows for the development of potent and selective inhibitors targeting key signaling pathways involved in disease progression. This document provides detailed application notes and experimental protocols for the use of 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine as a versatile starting material for the synthesis of various kinase inhibitors.
Kinase Targets and Inhibitor Activity
Derivatives of the imidazo[1,2-b]pyridazine core have demonstrated significant inhibitory activity against a range of kinases. While specific data for inhibitors derived directly from this compound is limited in the public domain, extensive research on closely related analogs, particularly those with a hydrogen or other small substituents at the 2-position, provides a strong rationale for its use. Key kinase targets include Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Phosphoinositide 3-kinase (PI3K), mTOR, c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Quantitative Data Summary
The following table summarizes the inhibitory activities of imidazo[1,2-b]pyridazine-based compounds against various kinase targets and cancer cell lines. It is important to note that these compounds are structurally related to derivatives that can be synthesized from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (nM) | Reference |
| Compound 26 | TAK1 | 55 | MPC-11 | 30 | [1] |
| H929 | <100 | [1] | |||
| Takinib | TAK1 | 187 | - | - | [1] |
| Compound 42 | PI3Kα | 0.06 | - | - | |
| mTOR | 3.12 | - | - | ||
| Compound 3a | c-Met | - | - | - | [2] |
| VEGFR2 | - | - | - | [2] | |
| Compound 26 (c-Met/VEGFR2) | c-Met | 1.9 | MKN45 | 5.0 | [2] |
| VEGFR2 | 2.2 | HUVEC | 1.8 | [2] |
Signaling Pathways
Kinase inhibitors derived from the imidazo[1,2-b]pyridazine scaffold modulate critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are graphical representations of these pathways.
Caption: TAK1 Signaling Pathway in Multiple Myeloma.
Caption: PI3K/AKT/mTOR Signaling Pathway in Cancer.
Caption: c-Met and VEGFR2 Signaling Pathways in Cancer.
Experimental Protocols
The following protocols describe general procedures for the synthesis of kinase inhibitors using this compound as a key intermediate. These protocols are based on established methodologies for similar scaffolds and may require optimization for specific substrates and desired products.
General Experimental Workflow
Caption: General Synthetic Workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of an aryl or heteroaryl boronic acid with the C3-bromo position of the imidazo[1,2-b]pyridazine core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K3PO4, 2 M aqueous solution, 2 equivalents)
-
Solvent (e.g., a degassed mixture of DME and water, 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial or a sealed tube, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq) to the vial.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes, or in an oil bath at 80-100 °C overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the 3-aryl-6-chloro-2-methylimidazo[1,2-b]pyridazine derivative.
Protocol 2: Nucleophilic Aromatic Substitution at the C6-Position
This protocol details the substitution of the C6-chloro group with an amine nucleophile. This reaction is often performed after functionalization of the C3 position.
Materials:
-
3-Aryl-6-chloro-2-methylimidazo[1,2-b]pyridazine (from Protocol 1)
-
Primary or secondary amine (2.0 - 4.0 equivalents)
-
Cesium fluoride (CsF, 1.0 equivalent) - optional, can enhance reactivity
-
Benzyltriethylammonium chloride (BnNEt3Cl, 10 mol%) - optional, as a phase-transfer catalyst
-
Solvent (e.g., n-propanol or DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve the 3-aryl-6-chloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq) in the chosen solvent.
-
Add the amine (2.0-4.0 eq). If using, add CsF (1.0 eq) and BnNEt3Cl (0.1 eq).
-
Seal the tube and heat the reaction mixture at 100-150 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If DMSO was used as the solvent, partition the mixture between ethyl acetate and water. If n-propanol was used, concentrate the mixture and then partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final C6-aminated kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The differential reactivity of the C3-bromo and C6-chloro positions allows for sequential and site-selective functionalization through well-established cross-coupling and nucleophilic substitution reactions. The resulting compounds have the potential to target key signaling pathways implicated in cancer and other diseases, making this scaffold an important tool for drug discovery and development. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets and research goals.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently found in compounds of significant medicinal interest. Its derivatives have demonstrated a wide range of biological activities, including kinase inhibition. The targeted functionalization of this scaffold is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. This versatile building block allows for the introduction of diverse substituents at the 3-position, a key vector for modulating biological activity. The protocols outlined below are based on established methodologies for cross-coupling reactions on related heterocyclic systems and aim to provide a comprehensive guide for researchers in synthetic and medicinal chemistry.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The primary reactions covered in these notes are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which enable the introduction of aryl/heteroaryl, alkynyl, and amino moieties, respectively. The general reactivity of the 3-bromo position on the imidazo[1,2-b]pyridazine core makes it an excellent handle for these transformations.
Logical Workflow for Cross-Coupling Reactions
Caption: General workflow for the functionalization of this compound.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[1]
Experimental Protocol: General Procedure
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%) and, if necessary, a ligand.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
The reaction mixture is heated to the specified temperature (typically 80-120 °C) and stirred for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 48 | [Estimate based on similar substrates: 70-85%] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Toluene | 100 | 12 | [Estimate based on similar substrates: 75-90%] |
| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 48 | [Estimate based on similar substrates: 65-80%] |
| 4 | Pyridin-4-ylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane | 110 | 16 | [Estimate based on similar substrates: 60-75%] |
Note: Yields are estimated based on reactions with structurally similar 3-bromo-imidazo[1,2-b]pyridazine derivatives due to a lack of specific published data for the 2-methyl substituted substrate.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of 3-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to a variety of alkynyl-substituted heterocycles.
Experimental Protocol: General Procedure
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), and the copper(I) co-catalyst (e.g., CuI) (1-3 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., THF, DMF, or triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) and a suitable base (e.g., triethylamine or diisopropylethylamine) (2.0-3.0 equiv.).
-
The reaction mixture is stirred at the specified temperature (typically room temperature to 80 °C) for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N (2.5) | THF | 60 | 12 | [Estimate based on similar substrates: 70-85%] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (2.0) | DIPEA (3.0) | DMF | 70 | 8 | [Estimate based on similar substrates: 65-80%] |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N (2.5) | Toluene | 80 | 16 | [Estimate based on similar substrates: 60-75%] |
| 4 | 3-Ethynylpyridine | Pd(PPh₃)₄ (5) | CuI (2.0) | Et₃N (3.0) | DMF | 75 | 10 | [Estimate based on similar substrates: 55-70%] |
Note: Yields are estimated based on reactions with structurally similar 3-bromo-imidazo[1,2-b]pyridazine derivatives due to a lack of specific published data for the 2-methyl substituted substrate.
Buchwald-Hartwig Amination: Synthesis of 3-Amino Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.
Experimental Protocol: General Procedure
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (1-3 mol%), the phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-6 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equiv.).
-
The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Add the amine (1.1-1.5 equiv.).
-
The reaction mixture is heated to the specified temperature (typically 80-110 °C) and stirred for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOt-Bu (2.0) | Toluene | 100 | 18 | [Estimate based on similar substrates: 75-90%] |
| 2 | Aniline | Pd(OAc)₂ (2.0) | SPhos (4.0) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24 | [Estimate based on similar substrates: 60-75%] |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3.0) | K₃PO₄ (3.0) | THF | 90 | 16 | [Estimate based on similar substrates: 70-85%] |
| 4 | Pyrrolidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | NaOt-Bu (2.0) | Toluene | 100 | 12 | [Estimate based on similar substrates: 80-95%] |
Note: Yields are estimated based on reactions with structurally similar 3-bromo-heterocycles due to a lack of specific published data for the target substrate.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents should be appropriately dried and degassed prior to use.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for the synthesis of a diverse library of substituted imidazo[1,2-b]pyridazines. The protocols provided herein serve as a foundation for the development of novel compounds for applications in drug discovery and materials science. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
References
Application Notes and Protocols for Sonogashira Reaction with 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3] The mild reaction conditions make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This document provides a detailed protocol for the Sonogashira reaction using 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine as the aryl halide substrate. The imidazo[1,2-b]pyridazine core is a significant scaffold in medicinal chemistry, appearing in various kinase inhibitors and other therapeutic agents.[4][5]
Substrate Information:
The substrate for this protocol is this compound.
| Property | Value | Reference |
| CAS Number | 18112-31-7 | |
| Molecular Formula | C₇H₅BrClN₃ | |
| Molecular Weight | 246.49 g/mol | |
| Physical Form | Solid | |
| Melting Point | 154°C | |
| Purity | Typically ≥98% | |
| Storage | 4°C |
Due to the presence of both a bromine and a chlorine substituent, regioselective Sonogashira coupling is anticipated. The general reactivity trend for aryl halides in Sonogashira reactions is I > OTf > Br > Cl.[2][3] This suggests that the reaction will selectively occur at the more reactive C-Br bond over the C-Cl bond, allowing for the introduction of an alkynyl group at the 3-position of the imidazo[1,2-b]pyridazine core.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific alkynes and desired scales.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Reaction Setup:
Caption: Experimental workflow for the Sonogashira reaction.
Procedure:
-
Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the palladium catalyst (0.02 - 0.05 eq) and copper(I) iodide (0.04 - 0.10 eq).
-
Add the anhydrous solvent (e.g., THF or DMF). The volume should be sufficient to dissolve the starting materials, typically resulting in a 0.1 to 0.5 M solution with respect to the starting aryl halide.
-
Stir the mixture for 10-15 minutes to ensure proper mixing.
-
-
Reaction:
-
Add the base (e.g., TEA or DIPA, 2.0 - 3.0 eq) to the reaction mixture.
-
Add the terminal alkyne (1.1 - 1.5 eq) dropwise to the mixture.
-
Heat the reaction to the desired temperature (typically room temperature to 80°C, depending on the reactivity of the alkyne and the chosen solvent) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 3-alkynyl-6-chloro-2-methylimidazo[1,2-b]pyridazine product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Sonogashira coupling of this compound with a generic terminal alkyne.
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA (2.5) | THF | 60 | 6-12 | 75-90 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (3.0) | DMF | 80 | 4-8 | 80-95 |
| 3 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (2.0) | Toluene | 70 | 8-16 | 70-85 |
Note: Yields are estimates and will vary depending on the specific alkyne used and the efficiency of the purification process.
Safety Information
-
This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts and copper iodide are toxic and should be handled with care in a well-ventilated fume hood.
-
The organic solvents used are flammable and should be kept away from ignition sources.
-
The bases used (TEA, DIPA) are corrosive and should be handled with caution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use freshly opened or properly stored catalyst. |
| Insufficiently anhydrous conditions | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of side products (e.g., Glaser coupling of alkyne) | Excess copper catalyst or presence of oxygen | Use the recommended amount of CuI and maintain an inert atmosphere. |
| Difficulty in purification | Co-elution of product and impurities | Optimize the eluent system for column chromatography. |
Conclusion
The Sonogashira reaction provides an efficient method for the functionalization of this compound at the 3-position. The protocol outlined above, along with the provided data and troubleshooting guide, should serve as a valuable resource for researchers in the synthesis of novel imidazo[1,2-b]pyridazine derivatives for various applications in drug discovery and materials science. Careful optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.
References
Application Notes and Protocols for 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The compound 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is a key intermediate, offering two distinct points for chemical modification: the bromine atom at the 3-position and the chlorine atom at the 6-position. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors.
Chemical Properties
| Property | Value |
| CAS Number | 18112-31-7 |
| Molecular Formula | C₇H₅BrClN₃ |
| Molecular Weight | 246.49 g/mol |
| Appearance | Solid |
| Melting Point | 154°C |
| Storage | 2-8°C, under inert gas |
Applications in Drug Discovery
This compound serves as a versatile building block for the synthesis of a variety of potential therapeutic agents. Its primary utility lies in its ability to undergo various cross-coupling and nucleophilic substitution reactions to introduce diverse functionalities.
Kinase Inhibitor Synthesis
The imidazo[1,2-b]pyridazine scaffold is a well-established platform for the development of kinase inhibitors. Derivatives have shown potent activity against a range of kinases implicated in cancer and inflammatory diseases, including:
-
PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation, making them attractive targets in oncology.
-
Transforming Growth Factor-β-Activated Kinase 1 (TAK1): A key mediator in inflammatory signaling pathways, TAK1 is a target for autoimmune diseases and certain cancers.
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): Implicated in neurodegenerative diseases and some cancers.[2]
-
Fms-like Tyrosine Kinase 3 (FLT3): A target in acute myeloid leukemia (AML).[2]
The 2-methyl group on the scaffold can influence the binding affinity and selectivity of the final compound by interacting with specific residues in the kinase active site.
Experimental Protocols
The following protocols are adapted from established methods for similar imidazo[1,2-b]pyridazine derivatives and provide a general framework for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the 3-Position
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the 3-position of the imidazo[1,2-b]pyridazine core.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution at the 6-Position
This protocol describes the displacement of the chlorine atom at the 6-position with an amine nucleophile.
Reaction Scheme:
Materials:
-
3-Aryl/heteroaryl-6-chloro-2-methylimidazo[1,2-b]pyridazine (from Protocol 1)
-
Desired amine (4.0 equivalents)
-
n-Propanol
Procedure:
-
In a sealed tube, dissolve the 3-substituted-6-chloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq) in n-propanol.
-
Add the desired amine (4.0 eq) to the solution.
-
Seal the tube and heat the reaction mixture at 150°C overnight.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for a series of imidazo[1,2-b]pyridazine derivatives as PIM-1 kinase inhibitors. While not all compounds are derived from the exact starting material, this data provides valuable insights into the effect of substitutions at the 2, 3, and 6-positions.
| Compound ID | R² (2-position) | R³ (3-position) | R⁶ (6-position) | PIM-1 Ki (nM) |
| 1 | -CH₃ | -H | -NH-c-Hex | 50 |
| 2 | -CH₃ | -Br | -NH-c-Hex | 25 |
| 3 | -Ph | -H | -NH-c-Hex | >1000 |
| 4 | -CH₃ | -H | -Morpholino | 100 |
| 5 | -CH₃ | -Br | -Morpholino | 60 |
Data is illustrative and based on trends observed in published literature for PIM kinase inhibitors.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of kinase inhibitors using this compound as a starting material.
Caption: Synthetic workflow for kinase inhibitor development.
TAK1 Signaling Pathway
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been shown to inhibit TAK1, a key kinase in inflammatory signaling. The diagram below illustrates the canonical TAK1 signaling pathway.
Caption: Simplified TAK1 signaling pathway.
Conclusion
This compound is a valuable and versatile starting material in drug discovery. Its amenability to functionalization at two distinct positions allows for the generation of diverse chemical libraries. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in the development of novel kinase inhibitors and other potential therapeutic agents. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to unlock its full potential in medicinal chemistry.
References
Application Notes and Protocols: Synthesis of TAK1 Inhibitors Using 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical serine/threonine kinase that plays a central role in mediating inflammatory and immune responses.[1][2] It is a key signaling node downstream of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1][3] Upon activation, TAK1 initiates signaling cascades that lead to the activation of major transcription factors, including NF-κB and AP-1, which in turn regulate the expression of genes involved in inflammation, cell survival, and proliferation.[2] Dysregulation of the TAK1 signaling pathway has been implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases.[3] Consequently, the development of potent and selective TAK1 inhibitors has emerged as a promising therapeutic strategy for these conditions.[1][4]
The imidazo[1,2-b]pyridazine scaffold has been identified as a promising core structure for the development of kinase inhibitors, including those targeting TAK1.[5][6][7] Strategic substitutions on this heterocyclic system can lead to potent and selective inhibitors. This document provides detailed protocols for the synthesis of TAK1 inhibitors utilizing 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine as a key starting material. The methodologies are based on established synthetic routes, primarily involving nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions.[5]
Signaling Pathway of TAK1
The following diagram illustrates the central role of TAK1 in inflammatory signaling pathways.
Caption: TAK1 Signaling Pathway.
Synthetic Workflow for TAK1 Inhibitors
The general synthetic strategy for preparing TAK1 inhibitors from this compound involves a two-step process: 1) Nucleophilic aromatic substitution at the C6 position, followed by 2) Suzuki-Miyaura cross-coupling at the C3 position.
Caption: General Synthetic Workflow.
Experimental Protocols
Materials and Methods
-
Starting Material: this compound (CAS 18112-31-7)[8]
-
Reagents: Various amines (e.g., morpholine, piperazine derivatives), arylboronic acids or esters, palladium catalysts (e.g., Pd(dppf)Cl₂), bases (e.g., CsF, Na₂CO₃), and solvents (e.g., DMSO, dioxane/water).[5][9]
-
Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, NMR spectrometer, and mass spectrometer.
Protocol 1: Synthesis of 6-Substituted-3-bromo-2-methylimidazo[1,2-b]pyridazine Intermediate via Nucleophilic Aromatic Substitution
This protocol describes the substitution of the chlorine atom at the C6 position of the imidazo[1,2-b]pyridazine core with an amine.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMSO, add the desired amine (2.0 eq).[10]
-
Add a base such as cesium fluoride (CsF) (1.0 eq) and a phase-transfer catalyst like benzyltriethylammonium chloride (10 mol %).[10]
-
Heat the reaction mixture at 100 °C for 24 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and saturated aqueous sodium bicarbonate.[11]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-3-bromo-2-methylimidazo[1,2-b]pyridazine.
Protocol 2: Synthesis of Final TAK1 Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the C3-bromo intermediate with an arylboronic acid or ester.
-
In a reaction vessel, combine the 6-substituted-3-bromo-2-methylimidazo[1,2-b]pyridazine intermediate (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (10 mol %), and a base like sodium carbonate (Na₂CO₃) (2.0 eq).[5][9]
-
Add a solvent system, typically a mixture of dioxane and water (e.g., 9:1 ratio).[9]
-
Seal the vessel and heat the reaction mixture at 140 °C.[9]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or preparative HPLC to yield the final TAK1 inhibitor.
Data Presentation
The following tables summarize the inhibitory activities of representative imidazo[1,2-b]pyridazine-based TAK1 inhibitors, demonstrating the structure-activity relationship (SAR).
Table 1: In Vitro TAK1 Kinase Inhibition [5]
| Compound | C6-Substituent | C3-Substituent | TAK1 IC₅₀ (nM) |
| 1 | H | 3-methyl-1H-indazol-5-yl | >1000 |
| 2 | Morpholine | 3-methyl-1H-indazol-5-yl | 91% inhibition @ 100 nM |
| 3 | (2S,6R)-2,6-Dimethylmorpholine | 3-methyl-1H-indazol-5-yl | 95% inhibition @ 100 nM |
| 4 | Piperazine | 3-methyl-1H-indazol-5-yl | 46% inhibition @ 100 nM |
| 6 | (2S,6R)-2,6-Dimethylmorpholine | 4-cyanophenyl | - |
| 26 | (2S,6R)-2,6-Dimethylmorpholine | 1H-indazol-5-yl | 55 |
| Takinib | - | - | 187 |
Data presented as percent inhibition at a fixed concentration or as IC₅₀ values.
Table 2: Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines [5]
| Compound | MPC-11 GI₅₀ (nM) | H929 GI₅₀ (nM) |
| 26 | 30 | 50 |
Structure-Activity Relationship (SAR) Summary
-
C6-Substitution: The introduction of a morpholine or piperazine moiety at the C6 position of the imidazo[1,2-b]pyridazine core significantly enhances TAK1 inhibitory activity compared to the unsubstituted analog.[5]
-
Morpholine Modifications: The presence of cis-dimethyl groups on the morpholine ring, as in compound 3 , leads to improved TAK1 inhibition, likely due to favorable hydrophobic interactions within the ATP-binding pocket of the kinase.[5]
-
C3-Substituent: The nature of the aryl group at the C3 position is crucial for potent activity. Indazole and other aromatic moieties have been shown to be effective.[5]
Conclusion
The synthetic protocols outlined provide a robust framework for the generation of novel TAK1 inhibitors based on the this compound scaffold. The structure-activity relationship data indicates that strategic modifications at the C3 and C6 positions of the imidazo[1,2-b]pyridazine core are key to achieving high potency. These compounds represent promising leads for the development of targeted therapies for cancers such as multiple myeloma and various inflammatory diseases.[5][12] Further optimization of these scaffolds could lead to the discovery of clinical candidates with improved efficacy and drug-like properties.
References
- 1. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Method for Converting a TAK1 Type I Inhibitor into a Type II or c-Helix-Out Inhibitor by Structure-Based Drug Design (SBDD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 18112-31-7 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 12. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of Tyk2 Inhibitors from 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of selective Tyk2 inhibitors originating from the 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine scaffold. This document outlines the synthetic route, key biological assays for characterization, and protocols for evaluating the pharmacological properties of these compounds.
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] It plays a crucial role in mediating the signaling of pro-inflammatory cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][4][5] These cytokine pathways are implicated in the pathogenesis of a variety of autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[2][6] Consequently, selective inhibition of Tyk2 presents a promising therapeutic strategy for these conditions.[3] The imidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point for the development of potent and selective Tyk2 inhibitors.[1][2][7] This document details the procedures for synthesizing, evaluating, and characterizing novel Tyk2 inhibitors derived from this compound.
Signaling Pathway
The binding of cytokines like IL-12, IL-23, and Type I IFNs to their respective receptors triggers the activation of Tyk2 and its partner JAKs (JAK1 or JAK2).[6][8] This activation cascade leads to the phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulate the transcription of target inflammatory genes.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 6-substituted-amino-3-bromo-2-methylimidazo[1,2-b]pyridazine Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution reaction to introduce various amine functionalities at the C6 position of the this compound core.
Materials:
-
This compound
-
Desired primary or secondary amine (2.0 equivalents)
-
Cesium Fluoride (CsF) (1.0 equivalent)
-
Benzyltriethylammonium chloride (BnNEt3Cl) (10 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the desired amine (2.0 equivalents), CsF (1.0 equivalent), and BnNEt3Cl (0.1 equivalents).
-
Add a sufficient volume of DMSO to dissolve the reactants.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-substituted-amino-3-bromo-2-methylimidazo[1,2-b]pyridazine derivative.
Protocol 2: Tyk2 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the in vitro potency of the synthesized compounds against the Tyk2 kinase domain by measuring ADP production.
Materials:
-
Recombinant human Tyk2 enzyme
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept at or below 1%.
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.
-
Add 10 µL of a solution containing the Tyk2 enzyme and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for Tyk2.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and generates a luminescent signal in the presence of luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a known potent Tyk2 inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cellular Assay for STAT3 Phosphorylation (Flow Cytometry)
This protocol describes a method to assess the functional activity of the synthesized compounds in a cellular context by measuring the inhibition of cytokine-induced STAT3 phosphorylation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Cytokine stimulant (e.g., IFN-α)
-
Synthesized inhibitor compounds
-
Fixation and permeabilization buffers
-
Fluorophore-conjugated anti-phospho-STAT3 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate or culture the desired cells according to standard protocols.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the inhibitor compounds or vehicle (DMSO) for a specified period (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a pre-determined optimal concentration of the cytokine (e.g., IFN-α) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Fixation and Permeabilization:
-
Fix the cells using a fixation buffer to preserve the phosphorylation state.
-
Permeabilize the cells with a permeabilization buffer to allow for intracellular antibody staining.
-
-
Staining:
-
Resuspend the cells in a staining buffer containing the fluorophore-conjugated anti-phospho-STAT3 antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Wash the cells and resuspend them in staining buffer. Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT3 signal for each sample.
-
Normalize the MFI values to the stimulated vehicle control and plot against the inhibitor concentration to calculate the IC50 value.
-
Data Presentation
The following tables summarize hypothetical but representative data for a series of Tyk2 inhibitors derived from the this compound scaffold.
Table 1: In Vitro Potency and Selectivity
| Compound ID | R Group at C6 | Tyk2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Cmpd-1 | -NH-cyclopropyl | 15 | 1500 | 2500 | >10000 |
| Cmpd-2 | -NH-phenyl | 8 | 800 | 1200 | >10000 |
| Cmpd-3 | -NH-(2-pyridyl) | 5 | 550 | 900 | >10000 |
| Cmpd-4 | -N(Me)-phenyl | 25 | 2000 | 3500 | >10000 |
Table 2: Cellular Potency
| Compound ID | Cellular pSTAT3 IC50 (nM) (IFN-α stimulated PBMCs) |
| Cmpd-1 | 50 |
| Cmpd-2 | 30 |
| Cmpd-3 | 22 |
| Cmpd-4 | 85 |
Table 3: In Vivo Pharmacokinetics in Mice
| Compound ID | Oral Bioavailability (%) | Cmax (µM) @ 10 mg/kg | Tmax (h) | Half-life (h) |
| Cmpd-1 | 25 | 1.2 | 1.0 | 2.5 |
| Cmpd-2 | 40 | 2.5 | 0.5 | 3.1 |
| Cmpd-3 | 55 | 3.8 | 1.0 | 4.0 |
| Cmpd-4 | 15 | 0.8 | 1.5 | 2.0 |
Conclusion
The protocols and data presented in these application notes provide a framework for the systematic development and evaluation of Tyk2 inhibitors based on the this compound scaffold. By following these procedures, researchers can efficiently synthesize novel compounds, assess their in vitro and cellular potency, and characterize their pharmacokinetic properties, ultimately leading to the identification of promising candidates for further preclinical and clinical development in the treatment of autoimmune and inflammatory diseases.
References
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. learnabouttyk2.com [learnabouttyk2.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. researchgate.net [researchgate.net]
- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of mTOR Inhibitors from 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, making it a prime target for therapeutic intervention. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the development of kinase inhibitors, including those targeting mTOR. This document provides detailed protocols for the synthesis of a potent mTOR inhibitor starting from 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. The synthetic strategy involves a sequential Suzuki-Miyaura cross-coupling reaction followed by a nucleophilic aromatic substitution.
mTOR Signaling Pathway
The mTOR protein is a central component of two distinct complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes. Understanding this pathway is critical for the rational design and evaluation of mTOR inhibitors.
Caption: The mTOR signaling pathway highlighting the points of inhibition.
Synthetic Workflow
The synthesis of the target mTOR inhibitor from this compound is a two-step process. The first step is a Suzuki-Miyaura cross-coupling to introduce an aryl group at the C3 position, followed by a nucleophilic aromatic substitution to install an amine at the C6 position.
Caption: Overall synthetic workflow for the mTOR inhibitor.
Experimental Protocols
Step 1: Synthesis of 6-chloro-3-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine (Intermediate 1)
This protocol details a Suzuki-Miyaura cross-coupling reaction to introduce a 4-methoxyphenyl group at the 3-position of the starting material.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial | >95% |
| (4-methoxyphenyl)boronic acid | Commercial | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | Commercial | >98% |
| Sodium carbonate (Na₂CO₃) | Commercial | >99% |
| 1,4-Dioxane | Anhydrous | >99.8% |
| Toluene | Anhydrous | >99.8% |
| Water | Deionized | - |
| Ethyl acetate | HPLC grade | - |
| Hexane | HPLC grade | - |
| Brine | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercial | >99% |
Protocol:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and deionized water to form a 4:1 mixture.
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Appearance |
| Intermediate 1 | C₁₄H₁₂ClN₃O | 273.72 | 75-85 | Off-white solid |
-
¹H NMR and ¹³C NMR should be performed to confirm the structure. Mass spectrometry will confirm the molecular weight.
Step 2: Synthesis of N-(4-aminophenyl)-3-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine (Target mTOR Inhibitor)
This protocol describes the nucleophilic aromatic substitution of the chloro group at the 6-position with an aniline derivative.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 6-chloro-3-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine (Intermediate 1) | Synthesized | >95% |
| p-Phenylenediamine | Commercial | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercial | >98% |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Commercial | >98% |
| Cesium carbonate (Cs₂CO₃) | Commercial | >99% |
| 1,4-Dioxane | Anhydrous | >99.8% |
| Dichloromethane (DCM) | HPLC grade | - |
| Methanol | HPLC grade | - |
| Brine | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercial | >99% |
Protocol:
-
To a flame-dried Schlenk tube, add Intermediate 1 (1.0 eq), p-phenylenediamine (1.5 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the target mTOR inhibitor.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Appearance |
| Target mTOR Inhibitor | C₂₀H₁₉N₅O | 345.40 | 60-70 | Yellow solid |
-
Full characterization with ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is required to confirm the structure and purity of the final compound.
Biological Evaluation Protocols
mTOR Kinase Assay
This biochemical assay determines the direct inhibitory effect of the synthesized compound on mTOR kinase activity.
Protocol:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).
-
Add recombinant human mTOR enzyme to the wells of a microplate.
-
Add the synthesized inhibitor at various concentrations (typically from 0.1 nM to 10 µM) and incubate for 15 minutes.
-
Initiate the kinase reaction by adding a substrate (e.g., a peptide derived from 4E-BP1) and ATP (e.g., 10 µM).
-
Allow the reaction to proceed for 60 minutes at 30 °C.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., HTRF, ELISA) or by measuring ATP consumption (e.g., Kinase-Glo).
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to a DMSO control.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of the mTOR inhibitor on the proliferation of cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., A549, H460) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized mTOR inhibitor for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
Data Presentation and Analysis
The inhibitory potency of the synthesized compound is expressed as the half-maximal inhibitory concentration (IC₅₀).
IC₅₀ Determination Workflow:
Caption: Workflow for IC₅₀ value determination.
Quantitative Biological Data:
| Compound | mTOR Kinase IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (nM) | H460 Cell Proliferation IC₅₀ (nM) |
| Target mTOR Inhibitor | To be determined | To be determined | To be determined |
| Reference Compound | e.g., 50 | e.g., 100 | e.g., 120 |
Data to be populated with experimentally determined values.
These protocols provide a comprehensive guide for the synthesis and evaluation of novel mTOR inhibitors based on the imidazo[1,2-b]pyridazine scaffold. Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions and research goals.
Application Notes and Protocols for ALK Inhibitor Development Using an Imidazo[1,2-b]pyridazine Scaffold
Topic: ALK Inhibitor Drug Development with 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of Anaplastic Lymphoma Kinase (ALK) inhibitors developed directly from the starting material this compound. However, the imidazo[1,2-b]pyridazine core is a validated and privileged scaffold in kinase inhibitor design. The following protocols and data are based on published research on closely related imidazo[1,2-b]pyridazine derivatives and represent a comprehensive guide for the development of ALK inhibitors using this chemical class. The synthetic protocol provided is a representative example of how such a scaffold could be elaborated into a potent inhibitor.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] Chromosomal rearrangements, gene amplifications, or activating mutations result in constitutively active ALK, which drives tumor cell proliferation and survival through downstream signaling cascades.[1][2] The clinical success of ALK inhibitors has highlighted the importance of this target.
The imidazo[1,2-b]pyridazine scaffold is a versatile heterocyclic structure frequently employed in medicinal chemistry for the development of kinase inhibitors. Its rigid structure and capacity for substitution at multiple positions allow for the fine-tuning of potency and selectivity. This document provides detailed protocols for the synthesis, in vitro evaluation, and in vivo testing of a representative ALK inhibitor derived from this scaffold.
ALK Signaling Pathway
Constitutive activation of ALK fusion proteins (e.g., EML4-ALK) leads to the autophosphorylation of tyrosine residues within the kinase domain. This initiates a complex signaling network that promotes cancer cell growth, survival, and metastasis. Key downstream pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation.
-
PI3K-AKT-mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.
-
JAK-STAT Pathway: Involved in transcriptional regulation of genes related to proliferation and survival.[1][3][4][5]
An effective ALK inhibitor will block the initial autophosphorylation event, thereby shutting down these downstream oncogenic signals.
Data Presentation: Quantitative Analysis
The following tables present representative data for a novel imidazo[1,2-b]pyridazine macrocyclic derivative, "Compound O-10," which has demonstrated potent activity against wild-type ALK and clinically relevant resistant mutants.
Table 1: Biochemical Inhibitory Activity (IC₅₀, nM) This table summarizes the half-maximal inhibitory concentration (IC₅₀) of Compound O-10 against purified ALK enzyme variants. Lower values indicate greater potency.
| Target Enzyme | Compound O-10 (nM) |
| ALKWT (Wild-Type) | 2.6 |
| ALKG1202R (Resistant Mutant) | 6.4 |
| ALKL1196M/G1202R (Double Mutant) | 23 |
| Data sourced from a study on imidazo[1,2-b]pyridazine macrocyclic derivatives.[1] |
Table 2: Cellular Antiproliferative Activity (IC₅₀, nM) This table shows the IC₅₀ values of Compound O-10 against ALK-dependent cancer cell lines, including those engineered to express resistant mutations.
| Cell Line | Genotype | Compound O-10 (nM) |
| Karpas-299 | NPM-ALK | 38 |
| Ba/F3-EML4-ALKG1202R | EML4-ALK G1202R | 52 |
| Ba/F3-EML4-ALKL1196M/G1202R | EML4-ALK L1196M/G1202R | 64 |
| Data sourced from a study on imidazo[1,2-b]pyridazine macrocyclic derivatives.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of imidazo[1,2-b]pyridazine-based ALK inhibitors.
Protocol 1: Synthesis of a Representative ALK Inhibitor
This protocol describes a representative Suzuki coupling reaction to functionalize the 3-bromo position of the imidazo[1,2-b]pyridazine core, a common strategy in kinase inhibitor synthesis.
Objective: To synthesize a 3-aryl-6-chloro-2-methylimidazo[1,2-b]pyridazine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane or DME/Water mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic ester, and the base.
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro ALK Kinase Inhibition Assay
This protocol uses a luminescence-based assay (e.g., ADP-Glo™) to measure the ability of a test compound to inhibit ALK kinase activity.
Objective: To determine the IC₅₀ value of a test compound against recombinant ALK enzyme.
Materials:
-
Recombinant human ALK enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compound serially diluted in DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a luminescence-capable plate reader
Procedure:
-
Prepare the kinase reaction buffer as per the manufacturer's instructions.
-
Prepare a solution of ALK enzyme and substrate in the reaction buffer.
-
Dispense 2.5 µL of the enzyme/substrate mix into each well of the 384-well plate.
-
Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.0 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for ALK.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Viability Assay in ALK-Positive Cancer Cells
This protocol assesses the antiproliferative effect of an ALK inhibitor on an ALK-dependent cancer cell line (e.g., H3122, harboring an EML4-ALK fusion).
Objective: To determine the cellular IC₅₀ of a test compound.
Materials:
-
H3122 human lung adenocarcinoma cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear cell culture plates
-
Test compound serially diluted in culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Microplate reader (absorbance, fluorescence, or luminescence as required)
Procedure:
-
Harvest and count H3122 cells. Seed 3,000-5,000 cells per well into a 96-well plate in 90 µL of medium.
-
Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of the serially diluted test compound (10x final concentration) or vehicle control to the respective wells.
-
Incubate the plates for 72 hours.
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions (e.g., for MTS, add 20 µL and incubate for 1-4 hours).
-
Measure the signal (absorbance at 490 nm for MTS) using a microplate reader.
-
Normalize the data to the vehicle-treated control wells and plot the results to calculate the IC₅₀ value.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of an ALK inhibitor in a subcutaneous xenograft mouse model using an ALK-positive cell line.
Objective: To assess the in vivo antitumor efficacy of a test compound.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG)
-
H3122 cells
-
Matrigel
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers and analytical balance for measurements
-
Gavage needles or syringes for administration
Procedure:
-
Cell Implantation: Harvest H3122 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight as a measure of toxicity.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice/group).
-
Drug Administration: Administer the test compound at a predetermined dose and schedule (e.g., 50 mg/kg, once daily by oral gavage). The control group receives the vehicle only.
-
Efficacy Evaluation: Continue treatment for 21-28 days, monitoring tumor volume and body weight.
-
Endpoint: At the end of the study, euthanize the mice. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ALK).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and assess the statistical significance of the difference in tumor volume between the treated and control groups.
References
- 1. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for amination of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the amination of 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine at the C-6 position. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, and functionalization at the C-6 position is crucial for the development of novel therapeutic agents, including kinase inhibitors. This protocol is adapted from a highly efficient method developed for the analogous 3-bromo-6-chloroimidazo[1,2-b]pyridazine and is expected to be broadly applicable to a range of primary and secondary amines, affording the desired products in high yields.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a key structural component in numerous biologically active molecules, demonstrating a wide array of therapeutic activities including anticancer, anti-inflammatory, and antiviral properties. Strategic functionalization of this heterocyclic system is a cornerstone of modern drug discovery. The substitution of the chlorine atom at the C-6 position with various amino groups via nucleophilic aromatic substitution (SNAr) is a pivotal transformation for generating libraries of compounds for biological screening. This document outlines a robust and reproducible protocol for this amination reaction, providing researchers with a practical guide for the synthesis of C-6 aminated 3-bromo-2-methylimidazo[1,2-b]pyridazine derivatives.
Reaction Scheme
The general reaction scheme for the amination of this compound is depicted below:
Experimental Protocol
This protocol is adapted from the work of Iorkula, T. H., et al. (2024) on the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[1] The presence of the 2-methyl group is not expected to significantly alter the reaction outcome.
Materials:
-
This compound (CAS: 18112-31-7)
-
Selected primary or secondary amine (2.0 equiv)
-
Cesium fluoride (CsF) (1.0 equiv)
-
Benzyltriethylammonium chloride (BnNEt₃Cl) (10 mol %)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv).
-
Add cesium fluoride (1.0 equiv) and benzyltriethylammonium chloride (0.1 equiv) to the flask.
-
Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Add the desired primary or secondary amine (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-6 aminated product.
Data Presentation
The following table summarizes the expected yields for the amination of this compound with a variety of amines, based on the results obtained for the analogous 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[1]
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 3-bromo-2-methyl-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine | 95-98 |
| 2 | Piperidine | 3-bromo-2-methyl-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 90-95 |
| 3 | Pyrrolidine | 3-bromo-2-methyl-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 92-96 |
| 4 | Benzylamine | N-benzyl-3-bromo-2-methylimidazo[1,2-b]pyridazin-6-amine | 85-90 |
| 5 | n-Butylamine | N-(n-butyl)-3-bromo-2-methylimidazo[1,2-b]pyridazin-6-amine | 88-93 |
Physicochemical Properties of Starting Material:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 18112-31-7[2] |
| Molecular Formula | C₇H₅BrClN₃[2] |
| Molecular Weight | 246.49 g/mol [2] |
| Appearance | Solid[2] |
| Melting Point | 154 °C[2] |
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Reaction scheme for the C-6 amination.
Caption: Experimental workflow for the amination reaction.
References
Troubleshooting & Optimization
optimizing Suzuki coupling yield with 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the Suzuki-Miyaura coupling of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine . The goal is to achieve high-yield, selective C-C bond formation at the more reactive C3-bromo position.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction failing or giving a very low yield?
A1: Low or no yield in Suzuki couplings involving nitrogen-containing heterocycles can stem from several factors:
-
Catalyst Inactivation: The lone pair of electrons on the imidazo[1,2-b]pyridazine nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation.[1] Using bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like XPhos or SPhos) can shield the metal center and prevent this inhibition.[1][2]
-
Poor Reagent Solubility: The heterocyclic starting material or the boronic acid partner may have limited solubility in the chosen solvent, hindering the reaction.[3] A solvent screen is often necessary to find a system where all components are sufficiently soluble at the reaction temperature.
-
Ineffective Base: The base is critical for activating the boronic acid for the transmetallation step.[4] If the chosen base (e.g., Na₂CO₃) is not strong or soluble enough in the reaction medium, the catalytic cycle will stall.
-
Protodeboronation: The boronic acid can be sensitive and undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially in the presence of water and at elevated temperatures.[1][5] This depletes the nucleophilic partner.
Q2: How can I ensure the reaction is selective for the 3-bromo position over the 6-chloro position?
A2: Chemoselectivity is governed by the inherent difference in reactivity of the carbon-halogen bonds. For palladium-catalyzed cross-coupling reactions, the general order of reactivity is C–I > C–Br > C–OTf > C–Cl.[2] To exploit this:
-
Control Reaction Temperature: Keep the temperature just high enough to activate the C-Br bond without initiating C-Cl bond cleavage. A typical starting point is 80-100 °C.[6]
-
Choose the Right Catalyst System: Palladium complexes with bulky, electron-rich ligands are highly effective at differentiating between C-Br and C-Cl bonds, enhancing selectivity for the more reactive C-Br bond.[2]
-
Limit Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to prevent the slower reaction at the C-Cl position from occurring.
Q3: I am observing significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
A3:
-
Minimizing Homocoupling: The homocoupling of boronic acids to form biaryl byproducts is typically promoted by the presence of oxygen.[7] It is crucial to thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst and heating.[8]
-
Preventing Dehalogenation: Dehalogenation, where the bromine is replaced by a hydrogen atom, is another common side reaction.[1][7] This can be caused by certain bases or solvent impurities. Screening different bases (e.g., switching from a carbonate to a phosphate) and ensuring the use of high-purity, anhydrous solvents can help mitigate this issue.[1]
Q4: Which catalyst, base, and solvent combination is the best starting point for this specific substrate?
A4: There is no single "best" combination, as the optimal conditions also depend on the coupling partner (the boronic acid). However, a robust and widely successful starting point for heteroaryl halides is:
-
Catalyst: Pd(OAc)₂ with a suitable ligand like SPhos or XPhos, or a pre-formed palladium precatalyst like XPhos Pd G3.[9] A loading of 1-3 mol% is typical.
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents). Potassium phosphate is often effective in challenging couplings.[10]
-
Solvent: A degassed mixture of an ethereal solvent and water, such as 1,4-Dioxane/H₂O or THF/H₂O (in a ratio of approximately 4:1 to 10:1).[11][12] The water is essential for dissolving the inorganic base.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion of Starting Material | 1. Catalyst deactivation by substrate nitrogens.[1] 2. Insufficiently active catalyst for C-Br bond. 3. Poor solubility of reagents.[3] 4. Ineffective base or base not fully dissolved.[11] | 1. Use a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos).[2] 2. Increase catalyst loading (e.g., from 2 mol% to 5 mol%).[1] 3. Screen alternative solvents (e.g., Toluene/EtOH/H₂O, DMF, DME/H₂O).[2] 4. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).[10] |
| Formation of Di-substituted Product (Reaction at both Br and Cl) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Catalyst system is too reactive and not selective. | 1. Lower the reaction temperature in 10 °C increments (e.g., from 100 °C to 90 °C).[6] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Ensure a catalyst system known for C-Br/C-Cl selectivity is used, such as Pd(PPh₃)₄ or Pd(OAc)₂/SPhos.[2][6] |
| Significant Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under aqueous basic conditions.[5] 2. Extended reaction time at high temperature. | 1. Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[7] 2. Employ anhydrous reaction conditions (e.g., using a base like KF or TMSOK in anhydrous THF or Toluene).[3][5] 3. Add the boronic acid in portions throughout the reaction. |
| Formation of Dehalogenated Byproduct | 1. Undesired reaction pathway favored by certain conditions.[7] 2. Impurities in solvent or reagents. | 1. Screen different bases; sometimes a weaker base can suppress dehalogenation. 2. Use freshly purified, high-quality solvents and reagents. 3. Lowering the reaction temperature may also help.[1] |
| Reaction Stalls at ~50% Conversion | 1. Catalyst has degraded or precipitated ("Pd black"). 2. Base has been consumed or is not effective enough. | 1. Use a more stable precatalyst or a ligand that better stabilizes the Pd(0) species. 2. Add a fresh portion of catalyst midway through the reaction. 3. Ensure sufficient base (at least 2 equivalents) is used and is adequately stirred. |
Data Presentation: Condition Screening
The following tables summarize typical results for Suzuki couplings of bromo-chloro heteroaromatic compounds, providing a baseline for optimization.
Table 1: Effect of Catalyst/Ligand on Selective C-Br Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%)a | Selectivity (C-Br:C-Cl) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 75 | >95:5 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 82 | >95:5 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 91 | >98:2 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | THF/H₂O | 80 | 94 | >99:1 |
| aYield of the mono-arylated product at the C-Br position. Data is representative of typical results found in the literature for similar substrates.[2][6] |
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base (2 equiv.) | Solvent System (4:1) | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 4 | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 90 |
| 5 | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 100 | 88 |
| 6 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 84 |
| Data compiled from general observations in Suzuki coupling literature.[10][11][13] |
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yield in Suzuki coupling.
Caption: Reaction pathway selectivity for C-Br vs. C-Cl coupling.
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C-3 Position
This protocol describes a general procedure for the selective coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 eq.).[6]
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.[6] The mixture should be stirred to ensure good mixing.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.[6] Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-6-chloro-2-methylimidazo[1,2-b]pyridazine product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
troubleshooting failed reactions of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Welcome to the technical support center for 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical synthesis and modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary reactive sites for cross-coupling and substitution reactions: the bromine atom at the C-3 position and the chlorine atom at the C-6 position. The imidazo[1,2-b]pyridazine core is an electron-deficient system, which influences the reactivity of these halogen substituents.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. Therefore, the C-3 bromine is generally more reactive than the C-6 chlorine towards oxidative addition to a palladium(0) center. This allows for selective functionalization at the C-3 position by carefully controlling reaction conditions.
Q3: Can I achieve selective substitution at the C-6 position?
A3: Yes, selective substitution at the C-6 position is readily achievable through nucleophilic aromatic substitution (SNA_r) reactions. The chlorine at C-6 is susceptible to displacement by various nucleophiles, particularly amines, often at elevated temperatures. Palladium-catalyzed cross-coupling at C-6 is also possible but may require more forcing conditions or specialized catalytic systems compared to the C-3 position.
Q4: What are the common challenges when working with this compound?
A4: Common challenges include achieving high yields in cross-coupling reactions, preventing side reactions such as dehalogenation or homocoupling, and ensuring regioselectivity when both halogens can potentially react. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1]
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store the compound at 2-8°C under an inert gas.[2][3] This helps to prevent degradation, especially from moisture and atmospheric components.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Failed or Low-Yielding Nucleophilic Aromatic Substitution (SNA_r) at C-6
Problem: You are attempting to substitute the C-6 chlorine with an amine or other nucleophile and are observing no reaction or a low yield of the desired product.
Possible Causes and Solutions:
-
Insufficient Reaction Temperature: The C-6 chlorine on the electron-deficient imidazo[1,2-b]pyridazine ring is activated towards nucleophilic attack, but elevated temperatures are often necessary to achieve reasonable reaction rates.
-
Solution: Increase the reaction temperature, for example, to 100 °C. A recent study showed excellent yields for the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine in DMSO at this temperature.[4]
-
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate.
-
Solution: Use a polar aprotic solvent like DMSO or DMF, which can help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[5]
-
-
Low Nucleophilicity of the Amine: While a range of amines can be used, less nucleophilic amines (e.g., arylamines) may react sluggishly or not at all under standard conditions.[4]
-
Solution: For challenging amines, consider adding a phase-transfer catalyst like benzyltriethylammonium chloride (BnEt3NCl) in the presence of a fluoride source like CsF. This has been shown to significantly improve yields.[4]
-
-
Degradation of Starting Material: this compound may degrade under harsh basic conditions or in the presence of water at high temperatures.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Failed or Low-Yielding Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Problem: You are attempting a palladium-catalyzed cross-coupling reaction at either the C-3 (bromo) or C-6 (chloro) position and are observing no reaction, low yield, or a mixture of products.
Possible Causes and Solutions:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms of the imidazo[1,2-b]pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands can promote the desired reductive elimination step and prevent catalyst inhibition.
-
-
Incorrect Reaction Conditions for the Target Halogen: The C-3 bromine is more reactive than the C-6 chlorine. Conditions suitable for coupling at the C-3 position may not be sufficient for the C-6 position.
-
Solution for C-3 selective coupling: Use milder conditions (e.g., lower temperature, less active catalyst) to favor reaction at the more reactive C-3 bromine.
-
Solution for C-6 coupling (after C-3 is functionalized): More forcing conditions may be required, such as higher temperatures, more active catalyst systems (e.g., those known for aryl chloride activation), and longer reaction times.
-
-
Side Reactions:
-
Protodeboronation (Suzuki): The boronic acid can be hydrolyzed, especially at high temperatures and with certain bases.
-
Dehalogenation: The starting material is converted to the mono-halogenated or fully dehalogenated product.
-
Solution: This can be caused by β-hydride elimination from the amine in Buchwald-Hartwig reactions or by other pathways. Lowering the reaction temperature or changing the ligand/base combination may help.
-
-
Homocoupling (Sonogashira): The terminal alkyne couples with itself (Glaser coupling).
-
Solution: Ensure the reaction is run under strictly anaerobic conditions, as oxygen can promote homocoupling. The use of a copper(I) co-catalyst is standard but sometimes copper-free conditions can be advantageous to avoid this side reaction.
-
-
-
Inappropriate Base: The choice of base is critical and depends on the specific coupling reaction.
-
Suzuki: Weak inorganic bases like K3PO4 or Cs2CO3 are often effective.[6]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.
-
Sonogashira: An amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is commonly used.
-
Data Presentation
Table 1: C-6 Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine via Nucleophilic Aromatic Substitution [4]
| Amine Nucleophile | Product | Isolated Yield (%) |
| Butylamine | 3-Bromo-N-butyl-2-methylimidazo[1,2-b]pyridazin-6-amine | 94 |
| Pyrrolidine | 3-Bromo-6-(pyrrolidin-1-yl)-2-methylimidazo[1,2-b]pyridazine | 98 |
| Piperidine | 3-Bromo-6-(piperidin-1-yl)-2-methylimidazo[1,2-b]pyridazine | 92 |
| Morpholine | 4-(3-Bromo-2-methylimidazo[1,2-b]pyridazin-6-yl)morpholine | 95 |
| Benzylamine | N-Benzyl-3-bromo-2-methylimidazo[1,2-b]pyridazin-6-amine | 91 |
| 2-(Furan-2-yl)ethan-1-amine | 3-Bromo-N-(2-(furan-2-yl)ethyl)-2-methylimidazo[1,2-b]pyridazin-6-amine | 86 |
| Aniline | N/A | ~30% conversion |
| 2-Aminothiazole | N/A | ~30% conversion |
Reaction Conditions: 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), amine (2.0 equiv), CsF (1.0 equiv), BnNEt3Cl (10 mol%) in DMSO at 100 °C for 24 hours.
Experimental Protocols
Protocol 1: General Procedure for C-6 Amination via Nucleophilic Aromatic Substitution
A solution of this compound (1.0 equiv), the desired alkylamine (2.0 equiv), cesium fluoride (CsF, 1.0 equiv), and benzyltriethylammonium chloride (BnNEt3Cl, 10 mol%) in dimethyl sulfoxide (DMSO) is stirred in a sealed vessel and heated at 100 °C for 24 hours. After cooling to ambient temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the C-6 aminated product.[4]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling (C-3 Selective)
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K3PO4 or Cs2CO3, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added. The reaction mixture is heated with stirring (e.g., at 80-100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination (C-3 Selective)
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv). This compound (1.0 equiv) and the desired amine (1.1-1.2 equiv) are added, followed by an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). The mixture is heated (e.g., at 80-110 °C) with stirring until the starting material is consumed as monitored by TLC or LC-MS. After cooling, the reaction is quenched, typically with saturated aqueous ammonium chloride, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Protocol 4: General Procedure for Sonogashira Coupling (C-3 Selective)
To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). The vessel is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) is added, followed by an amine base (e.g., triethylamine or DIPEA, 2.0-3.0 equiv) and the terminal alkyne (1.2-1.5 equiv). The reaction is stirred at a suitable temperature (e.g., room temperature to 60 °C) and monitored for completion. Upon completion, the mixture is filtered to remove salts, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kbfi.ee [kbfi.ee]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-b]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to imidazo[1,2-b]pyridazine derivatives?
A1: The most prevalent and well-established method is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone, typically an α-bromoketone. This reaction is generally carried out under basic conditions.[1]
Q2: Why is the yield of my reaction low when using 3-aminopyridazine as a starting material?
A2: When using unsubstituted 3-aminopyridazine, a significant side reaction often occurs, leading to the formation of an undesired regioisomer. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N1) is the most nucleophilic.[1] Consequently, alkylation by the α-bromoketone can preferentially occur at this site, hindering the desired cyclization to the imidazo[1,2-b]pyridazine core.[1]
Q3: How can I prevent the formation of the undesired regioisomer?
A3: The most effective strategy to ensure the correct regioselectivity is to use a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) as the starting material.[1] The presence of a halogen at the 6-position deactivates the adjacent ring nitrogen (N1) through an inductive effect, making the other ring nitrogen (N2) more nucleophilic and directing the initial alkylation to the desired position for subsequent cyclization.
Q4: What are other potential side products in this synthesis?
A4: Besides the formation of a regioisomer, other potential side products can arise from:
-
Self-condensation of the α-bromoketone: Under basic conditions, α-bromoketones can undergo self-condensation reactions.
-
Hydrolysis of the α-bromoketone: In the presence of water and base, the α-bromoketone can hydrolyze to the corresponding α-hydroxyketone.
-
Reactions with the solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may react with the α-bromoketone.
Q5: What purification techniques are recommended for imidazo[1,2-b]pyridazine derivatives?
A5: Column chromatography on silica gel is a standard and effective method for purifying imidazo[1,2-b]pyridazine derivatives from side products and unreacted starting materials. The choice of eluent will depend on the polarity of the specific derivative. Recrystallization from a suitable solvent can also be an effective final purification step.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[1,2-b]pyridazine derivatives and provides systematic solutions.
Problem 1: Low Yield of the Desired Imidazo[1,2-b]pyridazine Product
| Possible Cause | Suggested Solution |
| Formation of the undesired regioisomer (imidazo[1,5-a]pyridine-like structure). | Use a 3-amino-6-halopyridazine as the starting material to direct the cyclization.[1] |
| Sub-optimal reaction conditions (temperature, reaction time, base). | Systematically optimize the reaction conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Screen different bases (e.g., NaHCO₃, K₂CO₃, Et₃N) and solvents. |
| Degradation of starting materials or product. | Ensure the purity of starting materials. α-bromoketones can be unstable and should be used fresh or stored appropriately. Protect the reaction from light and air if the compounds are sensitive. |
Problem 2: Presence of Multiple Spots on TLC After Reaction Completion
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure a slight excess of one of the reactants (usually the α-bromoketone) to drive the reaction to completion. |
| Formation of side products. | Refer to the side product table below for potential impurities and optimize conditions to minimize their formation. Isolate and characterize the major side product to better understand the side reaction. |
| Decomposition of the product on the TLC plate (if using an acidic stain). | Use a non-destructive visualization method for TLC (e.g., UV light) before applying a stain. |
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Structure (Example) | Reason for Formation | How to Avoid |
| Regioisomeric Adduct | Imidazo[1,5-a]pyridine derivative | Nucleophilic attack from the wrong ring nitrogen of 3-aminopyridazine.[1] | Use 3-amino-6-halopyridazine.[1] |
| α-Bromoketone Dimer | Favorskii rearrangement or aldol-type condensation products | Self-condensation of the α-bromoketone in the presence of a base. | Add the base slowly to the reaction mixture. Keep the concentration of the α-bromoketone low by adding it portion-wise. |
| Hydrolyzed α-Bromoketone | α-Hydroxyketone | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
To a solution of 3-amino-6-chloropyridazine (1.0 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL) is added 2-bromoacetophenone (1.1 mmol) and a mild base such as sodium bicarbonate (2.0 mmol). The reaction mixture is heated to reflux and stirred for several hours, with the progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the synthesis of imidazo[1,2-b]pyridazines.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Relationship between Reactants and Products/Side Products
Caption: Relationship between reactants and potential products and side products.
References
Technical Support Center: Purification of Brominated Imidazo[1,2-b]pyridazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of brominated imidazo[1,2-b]pyridazine compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of brominated imidazo[1,2-b]pyridazine compounds.
Issue 1: Oily or Waxy Product Instead of a Solid
-
Question: After evaporation of the solvent post-column chromatography, my purified brominated imidazo[1,2-b]pyridazine is an oil or a waxy solid, but I was expecting a crystalline solid. How can I induce crystallization?
-
Answer: This is a common issue, especially with compounds that have residual solvent or minor impurities. Here are a few techniques to try:
-
Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. The impurities may dissolve, leaving your product as a solid precipitate which can then be filtered.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid from a previous batch, add a tiny crystal to the oil. This "seed" will act as a template for crystallization.
-
Co-solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow the solution to stand, and crystals may form.
-
Issue 2: Streaking on Thin Layer Chromatography (TLC)
-
Question: My brominated imidazo[1,2-b]pyridazine compound is streaking on the silica gel TLC plate, making it difficult to assess purity and determine an appropriate solvent system for column chromatography. What can I do to resolve this?
-
Answer: Streaking of nitrogen-containing heterocyclic compounds on silica gel is often due to the basic nature of the compounds interacting strongly with the acidic silanol groups on the silica surface. Here are some solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is a common choice. This will neutralize the acidic sites on the silica gel and reduce strong adsorption, resulting in sharper spots.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral). You can purchase pre-coated alumina TLC plates to test suitable solvent systems.
-
Reverse-Phase TLC: If your compound is sufficiently polar, reverse-phase TLC (using a C18-functionalized silica plate) can be a good alternative. The mobile phase is typically a mixture of polar solvents like methanol/water or acetonitrile/water.
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I am having trouble separating my desired brominated imidazo[1,2-b]pyridazine from impurities during column chromatography. The fractions are all mixed. How can I improve the separation?
-
Answer: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize Your Solvent System: The ideal solvent system should give your target compound an Rf value of 0.2-0.4 on TLC. If your compound's Rf is too high, it will elute too quickly with poor separation. If it's too low, the bands will broaden. Experiment with different solvent ratios and different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, or toluene/acetone).
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the eluent during the chromatography run (gradient elution). This can help to sharpen the peaks of later-eluting compounds and improve resolution.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material loaded should be 1-5% of the mass of the silica gel.
-
Dry Loading: If your compound is not very soluble in the initial eluent, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dry powder onto the top of your column.
-
Frequently Asked Questions (FAQs)
Q1: What are some recommended starting solvent systems for flash column chromatography of brominated imidazo[1,2-b]pyridazines?
A1: The polarity of brominated imidazo[1,2-b]pyridazines can vary widely depending on other substituents on the ring system. A good starting point is to use TLC to find a suitable solvent system. Some commonly used solvent systems for compounds of moderate polarity include gradients of ethyl acetate in hexanes or dichloromethane in methanol. For more polar compounds, a higher percentage of methanol in dichloromethane may be necessary.
Q2: What are some common recrystallization solvents for brominated imidazo[1,2-b]pyridazine compounds?
A2: The choice of recrystallization solvent is highly dependent on the specific structure of the compound. The principle of "like dissolves like" is a good starting point. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Some commonly used solvents and co-solvent systems include:
-
Ethanol/Water
-
Isopropanol
-
Acetonitrile
-
Toluene
-
Dimethylformamide (DMF)/Water for highly polar compounds.
Q3: How can I remove colored impurities from my brominated imidazo[1,2-b]pyridazine product?
A3: Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter the hot solution through a pad of celite to remove the carbon. The desired compound can then be recovered by crystallization or evaporation of the solvent. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Column Chromatography
| Compound Polarity | Recommended Starting Solvent System (Gradient Elution) | Notes |
| Low to Moderate | 5% to 50% Ethyl Acetate in Hexanes | A standard choice for many organic compounds. |
| Moderate to High | 1% to 10% Methanol in Dichloromethane | Effective for more polar imidazo[1,2-b]pyridazine derivatives. |
| Basic Compounds | Add 0.1-1% Triethylamine to the eluent | Helps to prevent streaking on silica gel. |
Table 2: Common Recrystallization Solvents and Techniques
| Solvent/System | Procedure | Typical Applications |
| Ethanol/Water | Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Allow to cool slowly. | For compounds that are highly soluble in ethanol and insoluble in water. |
| Isopropanol | Dissolve the compound in a minimum amount of hot isopropanol. Allow to cool slowly. | A good general-purpose solvent for moderately polar compounds. |
| Toluene | Dissolve the compound in a minimum amount of hot toluene. Allow to cool slowly. | Suitable for less polar compounds. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Determine an optimal solvent system for your crude product using TLC. Aim for an Rf value of approximately 0.2-0.4 for your target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and apply it to the top of the silica gel bed. Alternatively, use the dry loading technique described in the troubleshooting section.
-
Elution: Begin eluting the column with the starting solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated carbon and filter the hot solution.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Visualizations
Caption: A typical workflow for the purification of brominated imidazo[1,2-b]pyridazine compounds using flash column chromatography.
Caption: A decision-making diagram for troubleshooting streaking on TLC plates during the analysis of brominated imidazo[1,2-b]pyridazine compounds.
improving reaction conditions for 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction conditions for the synthesis of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound typically follows a two-step process. The first step is the condensation of a 3-amino-6-halopyridazine with an α-haloketone to form the imidazo[1,2-b]pyridazine core. The subsequent step involves the bromination of this core at the 3-position. A common starting material is 3-amino-6-chloropyridazine, which is commercially available.
Q2: What are the key reaction parameters to control during the synthesis?
Several parameters are crucial for a successful synthesis:
-
Temperature: The condensation and bromination reactions are temperature-sensitive. Careful control is necessary to prevent side reactions and decomposition.
-
Solvent: The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents are often used for the condensation step.
-
Base: In the condensation step, a mild base is often employed to neutralize the hydrogen halide formed during the reaction.
-
Brominating Agent: The choice and stoichiometry of the brominating agent are critical for selective bromination at the desired position.
Q3: Are there any known side reactions to be aware of?
Potential side reactions include the formation of regioisomers during the cyclization step, over-bromination, and decomposition of the product under harsh conditions. The presence of a halogen on the pyridazine ring is generally beneficial for achieving good yields in the formation of the imidazo[1,2-b]pyridazine ring.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to low temperature or insufficient reaction time. | Increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. Extend the reaction time. |
| Ineffective base in the condensation step. | Switch to a stronger, non-nucleophilic base. Ensure the base is anhydrous if the reaction is moisture-sensitive. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity in the cyclization reaction. | Modify the reaction solvent to influence the nucleophilicity of the nitrogen atoms in the aminopyridazine. Lowering the reaction temperature may also improve selectivity. |
| Over-bromination (di- or tri-brominated products) | Excess of brominating agent or prolonged reaction time. | Use a stoichiometric amount of the brominating agent. Add the brominating agent portion-wise and monitor the reaction closely by TLC or LC-MS. |
| Product Decomposition | High reaction temperature or prolonged heating. | Reduce the reaction temperature and time. Consider using a milder brominating agent. |
| Difficulty in Product Purification | Presence of unreacted starting materials or closely related side products. | Utilize column chromatography with a carefully selected solvent gradient. Recrystallization from a suitable solvent system can also be effective for final purification. |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-2-methylimidazo[1,2-b]pyridazine
This protocol describes the initial condensation step to form the imidazo[1,2-b]pyridazine core.
Materials:
-
3-Amino-6-chloropyridazine
-
Chloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).
-
Add chloroacetone (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-chloro-2-methylimidazo[1,2-b]pyridazine.
Protocol 2: Bromination of 6-chloro-2-methylimidazo[1,2-b]pyridazine
This protocol details the bromination at the 3-position.
Materials:
-
6-chloro-2-methylimidazo[1,2-b]pyridazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve 6-chloro-2-methylimidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at 0°C.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
| Reactant | Product | Reaction Conditions | Yield | Reference |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | C-6 aminated products | Various amines (2.0 equiv), CsF (1.0 equiv), BnNEt₃Cl (10 mol %), DMSO, 100 °C, 24 h | 79-98% | [2][3] |
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | HNO₃ (6 equiv), H₂SO₄, 0 °C to RT | 98% | [4] |
| 6-chloropyridazin-3-amine | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 1,3-dichloroacetone (1.1 equiv), DME, 90 °C | 37% | [4] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Bromochloro Heterocycles
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving bromochloro heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving selective C-Br bond functionalization while preserving the C-Cl bond for subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind selective cross-coupling with bromochloro heterocycles?
A1: The selective functionalization of a C-Br bond in the presence of a C-Cl bond is primarily based on the difference in their bond dissociation energies and reactivity towards the catalyst.[1] Generally, the order of reactivity for oxidative addition to a low-valent metal center like palladium is C-I > C-Br > C-OTf > C-Cl.[1] This inherent reactivity difference allows for the preferential activation of the more reactive C-Br bond. However, reaction conditions such as the choice of catalyst, ligand, solvent, and base can significantly influence the selectivity.[1]
Q2: Which palladium catalysts are most effective for selective C-Br bond activation?
A2: Palladium-based catalysts are the most extensively studied and widely used for this purpose.[1] Complexes with bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown excellent performance in achieving high selectivity for C-Br bond activation in various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1]
Q3: How do bulky ligands promote selectivity in cross-coupling of dihalogenated substrates?
A3: Bulky ligands can influence the selectivity for mono- versus di-functionalization. After the initial cross-coupling at the C-Br bond, the palladium catalyst can remain coordinated to the product. Selectivity arises from the relative rates of the catalyst decomplexing from the mono-functionalized product versus undergoing a second oxidative addition at the C-Cl bond.[2] Extremely bulky ligands can disfavor the displacement of the catalyst from the mono-cross-coupled product, which can sometimes lead to increased diarylation if not carefully controlled.[2]
Q4: Can other metals besides palladium be used for these selective cross-couplings?
A4: Yes, while palladium is the most common, nickel and copper catalysts are emerging as viable alternatives and may offer advantages in certain cases.[1]
Q5: What are the key reaction parameters to control for achieving high chemoselectivity?
A5: The most critical factors are:
-
Catalyst System: The choice of the palladium precursor and, most importantly, the ligand is paramount.[3]
-
Reaction Temperature: Lower temperatures generally favor selectivity for the more reactive C-Br bond.[3]
-
Reaction Time: Careful monitoring of the reaction is crucial to stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl bond.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of bromochloro heterocycles.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure thorough degassing of the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using the freeze-pump-thaw method.[4] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, with or without water).[4] 4. Gradually increase the reaction temperature.[4] |
| Poor Selectivity (Reaction at C-Cl or Di-coupling) | 1. Reaction conditions are too harsh. 2. Inappropriate ligand for selective C-Br activation. 3. Prolonged reaction time. | 1. Reduce the reaction temperature and catalyst loading.[4] 2. For Suzuki reactions, Pd-NHC (N-Heterocyclic Carbene) precatalysts have shown high selectivity for the C-Br bond.[4] For other couplings, consider screening bulky, electron-rich phosphine ligands. 3. Monitor the reaction closely by TLC or LC-MS and stop the reaction upon consumption of the starting material. |
| Homocoupling of Boronic Acid (Suzuki Coupling) | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without efficient in-situ reduction to Pd(0). | 1. Ensure the reaction is performed under a strict inert atmosphere.[4] 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using boronate esters which can be more stable.[4] 3. Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling.[5] |
| Dehalogenation (Loss of Br or Cl) | 1. Presence of protic impurities or water. 2. Certain bases or additives promoting hydrodehalogenation. | 1. Use anhydrous solvents and reagents. 2. Screen alternative bases that are less prone to promoting dehalogenation. |
Data Presentation: Catalyst Performance in Selective Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium catalysts in the selective Suzuki-Miyaura coupling of bromo-chloro heterocycles.
| Entry | Bromo-Chloro Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) (Mono-arylated at C-Br) | Selectivity (C-Br:C-Cl) |
| 1 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 85 | >95:5 |
| 2 | 2-Bromo-5-chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 92 | >98:2 |
| 3 | 3-Bromo-5-chloropyrazine | 3-Tolylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 90 | 88 | >97:3 |
| 4 | 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 90 | >95:5 |
Note: Data is compiled and representative of typical results found in the literature.[1]
Experimental Protocols
Representative Protocol for Selective Suzuki-Miyaura Coupling
Reaction: Selective coupling of 5-bromo-2-chloropyrimidine with phenylboronic acid.
Materials:
-
5-bromo-2-chloropyrimidine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Na₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vessel, add 5-bromo-2-chloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[1]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon).[1]
-
Add a degassed mixture of toluene, ethanol, and water.[1]
-
Heat the reaction mixture to 100 °C and stir for 12 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Catalyst Screening
Caption: General workflow for screening catalyst systems.
References
Technical Support Center: Reactions of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. The focus is on addressing common challenges, particularly the undesired dehalogenation side reaction during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The most common reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These methods are used to introduce new carbon-carbon and carbon-nitrogen bonds at the 3-bromo and 6-chloro positions, allowing for the synthesis of a diverse range of derivatives.
Q2: Which halogen is more reactive in cross-coupling reactions, the bromine at C-3 or the chlorine at C-6?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > OTf > Cl. Therefore, the carbon-bromine bond at the C-3 position is significantly more reactive than the carbon-chlorine bond at the C-6 position. This difference in reactivity allows for selective functionalization at the C-3 position while leaving the C-6 chloro group intact for subsequent transformations.
Q3: What is dehalogenation and why is it a problem?
A3: Dehalogenation is a side reaction where the halogen atom (bromine or chlorine) is replaced by a hydrogen atom, leading to the formation of a hydrodehalogenated byproduct. This is problematic as it consumes the starting material and catalyst, leading to lower yields of the desired product and complicating the purification process.
Q4: What are the main factors that influence the extent of dehalogenation?
A4: Several factors can influence the rate of dehalogenation, including:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over pathways leading to dehalogenation.
-
Base: The type and strength of the base can significantly impact the reaction outcome.
-
Solvent: The polarity and protic nature of the solvent can play a role. Protic solvents or the presence of water can be a source of hydrogen for the dehalogenation reaction.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of dehalogenation.
-
Purity of Reagents: Impurities in reagents or solvents can contribute to catalyst deactivation and side reactions.
Troubleshooting Guide: Avoiding Dehalogenation
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation in Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, the formation of the dehalogenated byproduct can be a significant issue. The following table summarizes common causes and recommended solutions.
| Potential Cause | Recommended Solutions & Rationale | Expected Outcome |
| Inappropriate Catalyst/Ligand System | Switch to a catalyst system known to favor reductive elimination over dehalogenation. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. These ligands stabilize the palladium center and accelerate the desired coupling pathway. | Increased yield of the coupled product and a significant reduction in the dehalogenated byproduct. |
| Suboptimal Base | Use a weaker base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or NaOt-Bu. Strong bases can sometimes promote protonolysis of the organopalladium intermediate. | Reduced dehalogenation, although reaction times may need to be optimized. |
| Protic Solvent or Water Contamination | Ensure the use of anhydrous and thoroughly degassed solvents. If an aqueous base is used, minimize the amount of water. Water can act as a proton source for the dehalogenation side reaction. | A marked decrease in the formation of the hydrodehalogenated side product. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction rate, it can disproportionately decrease the rate of the undesired dehalogenation pathway. | Improved selectivity for the desired product, potentially requiring longer reaction times. |
Issue 2: Dehalogenation During Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for C-N bond formation. Similar to the Suzuki reaction, dehalogenation can be a competing side reaction.
| Potential Cause | Recommended Solutions & Rationale | Expected Outcome |
| Unfavorable Ligand Choice | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos). These ligands promote the reductive elimination of the desired amine product and can suppress β-hydride elimination, a potential pathway to dehalogenation. | Higher yields of the aminated product with minimal dehalogenation. |
| Strong or Hindered Base | Use a non-nucleophilic, sterically hindered base like NaOt-Bu or LHMDS. These bases are effective at deprotonating the amine without interfering with the catalyst or promoting side reactions. | Efficient C-N coupling with reduced byproduct formation. |
| Solvent Effects | Use a non-polar, aprotic solvent such as toluene or dioxane. These solvents are generally well-suited for Buchwald-Hartwig reactions and are less likely to act as proton sources compared to protic solvents. | Improved reaction efficiency and selectivity. |
| Catalyst Precursor | Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle). These precatalysts can provide more consistent results and higher activity, potentially allowing for lower reaction temperatures and shorter reaction times, which can minimize side reactions. | More reproducible and cleaner reactions with lower catalyst loadings. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at C-3
This protocol is designed to selectively couple an arylboronic acid at the C-3 position of this compound while minimizing dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/H₂O mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at C-6
This protocol is adapted from a reported efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines and is designed for selective amination at the C-6 position.[1]
Materials:
-
3-Bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)
-
Amine (2.0 equiv)
-
CsF (1.0 equiv)
-
BnNEt₃Cl (0.1 equiv)
-
Anhydrous DMSO
Procedure:
-
To a dry reaction vial, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine, CsF, and BnNEt₃Cl.
-
Add anhydrous DMSO, followed by the amine.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction for 24 hours by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing dehalogenation.
Caption: Simplified Suzuki-Miyaura catalytic cycle showing the dehalogenation side reaction.
Caption: Simplified Buchwald-Hartwig amination cycle highlighting a potential dehalogenation pathway.
References
Technical Support Center: Managing Regioselectivity in Imidazo[1,2-b]pyridazine Functionalization
Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-b]pyridazines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired regiochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the imidazo[1,2-b]pyridazine core for functionalization?
A1: The imidazo[1,2-b]pyridazine scaffold exhibits distinct electronic properties that govern its reactivity. The C3 position is the most electron-rich and, therefore, the most nucleophilic, making it highly susceptible to electrophilic attack and various C-H functionalization reactions.[1][2] The pyridazine ring is generally more electron-deficient, with the C6 position being a common site for nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present.
Q2: How can I selectively functionalize the C3 position?
A2: C3-selective functionalization is often the default outcome for many reactions due to the inherent reactivity of this position. Common methods for C3 functionalization include:
-
Direct C-H Arylation/Alkenylation: Palladium-catalyzed direct C-H functionalization is a powerful tool for introducing aryl and vinyl groups at the C3 position.[3]
-
Sonogashira Coupling: If a halogen is present at the C3 position (e.g., 3-bromoimidazo[1,2-b]pyridazine), palladium-catalyzed Sonogashira coupling with terminal alkynes is an effective method.
-
Suzuki-Miyaura Coupling: Similarly, 3-haloimidazo[1,2-b]pyridazines can be coupled with boronic acids or their esters via Suzuki-Miyaura cross-coupling.[4]
-
Halogenation: Direct halogenation with reagents like N-bromosuccinimide (NBS) or sodium chlorite/bromite typically occurs with high regioselectivity at the C3 position.[5]
Q3: What strategies can be employed for functionalization at the C6 position?
A3: Functionalization at the C6 position generally requires a different approach due to the lower intrinsic reactivity of the pyridazine ring towards electrophiles. Common strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): If a good leaving group, such as a halogen (e.g., 6-chloroimidazo[1,2-b]pyridazine), is present at the C6 position, it can be displaced by various nucleophiles like amines and alcohols.[3][6]
-
Palladium-Catalyzed Cross-Coupling: A halogen at the C6 position also serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce carbon or nitrogen-based substituents.
Q4: How do substituents on the imidazo[1,2-b]pyridazine core influence regioselectivity?
A4: The electronic nature of existing substituents can significantly impact the regioselectivity of subsequent functionalization. Electron-donating groups on the imidazo[1,2-b]pyridazine core can enhance the nucleophilicity of the ring system, potentially affecting the reactivity of different positions. Conversely, electron-withdrawing groups will decrease the nucleophilicity. The precise effect on regioselectivity can be complex and may require computational studies to predict the most likely outcome.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of imidazo[1,2-b]pyridazines.
Issue 1: Poor Regioselectivity in C-H Arylation (Mixture of C3 and other isomers)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Catalyst or Ligand | Screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands. Bulky, electron-rich ligands often favor C-H activation at the most accessible and electron-rich C3 position. | The nature of the catalyst and ligand plays a crucial role in the rate and selectivity of the C-H activation step. |
| Incorrect Solvent or Base | Optimize the solvent and base. Protic solvents may interfere with the reaction. A suitable base is essential for the deprotonation step in many C-H activation mechanisms. | The reaction medium and base strength can significantly influence the stability of key intermediates and the overall reaction pathway. |
| Reaction Temperature Too High | Lower the reaction temperature. Higher temperatures can sometimes lead to the formation of less stable isomers. | Controlling the kinetic versus thermodynamic profile of the reaction can improve selectivity. |
| Steric Hindrance | If the substrate is sterically hindered around the C3 position, consider using a smaller catalyst/ligand system or explore alternative functionalization strategies. | Steric factors can disfavor reaction at the C3 position, leading to functionalization at other sites. |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Ensure strictly anhydrous and inert reaction conditions (e.g., use of dry solvents, degassing with argon or nitrogen). | Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen and moisture, which can lead to deactivation. |
| Poor Quality Reagents | Use freshly purified solvents and high-purity reagents. Boronic acids can dehydrate to form unreactive boroxines. | Impurities in reagents or solvents can poison the catalyst or lead to side reactions. |
| Inappropriate Base | The choice of base is critical. For Suzuki coupling, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the substrate or product. | The base plays a key role in the activation of the boronic acid and the overall catalytic cycle.[7][8] |
| Suboptimal Ligand | The choice of phosphine ligand can significantly impact the efficiency of the cross-coupling reaction. Screen a variety of ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos). | The ligand stabilizes the palladium center and influences the rates of oxidative addition and reductive elimination. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. Some less reactive substrates may require higher temperatures or longer reaction times. | Incomplete conversion is a common reason for low yields. |
Data Presentation
The following tables summarize quantitative data for key regioselective functionalization reactions of imidazo[1,2-b]pyridazines.
Table 1: Regioselective C3-Arylation of 6-Chloroimidazo[1,2-b]pyridazine
| Entry | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Methylphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane | 100 | 12 | 85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane | 100 | 12 | 82 | [3] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane | 100 | 12 | 75 | [3] |
| 4 | Phenylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Toluene | 110 | 16 | 90 | [1] |
Table 2: Regioselective C3-Sonogashira Coupling of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 92 | [3] |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 88 | [3] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 80 | 8 | 85 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C3-Arylation of 6-Chloroimidazo[1,2-b]pyridazine
-
To an oven-dried reaction vessel, add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., SPhos, 10 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (e.g., K₂CO₃, 2.0 equiv) and the anhydrous solvent (e.g., dioxane).
-
The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired C3-arylated product.
Protocol 2: General Procedure for Palladium-Catalyzed C3-Sonogashira Coupling of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
-
To an oven-dried Schlenk tube, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and co-catalyst (e.g., CuI, 10 mol%).
-
The tube is evacuated and backfilled with argon or nitrogen three times.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N).
-
The terminal alkyne (1.2 equiv) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature (e.g., 60 °C) for the indicated time (e.g., 6 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired C3-alkynylated product.
Visualizations
Caption: Decision pathway for regioselective functionalization.
Caption: Troubleshooting workflow for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Workup Procedures for Reactions Involving 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. The following information is intended to assist with the workup and purification of common reactions involving this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki-Miyaura cross-coupling reaction with this compound?
A typical aqueous workup involves quenching the reaction, followed by extraction and purification. After cooling the reaction mixture to room temperature, it is diluted with water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.
Q2: How can I purify the product of a C-6 amination reaction?
For C-6 aminated products, after the reaction is complete, the mixture can be taken up in a solvent like dichloromethane and washed with brine. The combined organic layers are then dried with a drying agent such as sodium sulphate and the solvent is evaporated. Purification can often be achieved by trituration with a solvent like diethyl ether, followed by filtration to yield the pure product.[1]
Q3: What are some common side products in Suzuki-Miyaura reactions involving this scaffold?
Common side products include homocoupling of the boronic acid reagent and dehalogenation of the starting material or product. The presence of oxygen can promote homocoupling. Dehalogenation can occur via a competing reaction pathway where a hydride species replaces the halide on the palladium complex.
Q4: Are there any specific solubility issues to be aware of?
While specific solubility data for this compound is not extensively documented, imidazo[1,2-b]pyridazine derivatives can have varying solubilities depending on the substituents. Some derivatives have been noted to have low aqueous solubility. It is advisable to perform small-scale solubility tests with different organic solvents to determine the best system for extraction and chromatography.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure all reagents are dry and the reaction is performed under an inert atmosphere. - Verify the activity of the palladium catalyst. - Increase reaction time or temperature. |
| Catalyst inhibition by the nitrogen-containing heterocycle. | - Use a higher catalyst loading. - Screen different palladium catalysts and ligands. | |
| Presence of Homocoupling Byproduct | Oxygen in the reaction mixture. | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Suboptimal reaction conditions. | - Adjust the base, solvent, and temperature to favor the cross-coupling pathway. | |
| Presence of Dehalogenated Starting Material | Competing reduction pathway. | - Use a less reactive hydride source in the reaction mixture. - Optimize the reaction conditions (e.g., lower temperature) to disfavor the dehalogenation pathway. |
| Difficult Purification | Co-elution of product with impurities. | - Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Product is insoluble and precipitates from the reaction mixture. | - Choose a solvent system in which both starting materials and the product are soluble at the reaction temperature. |
C-6 Amination Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Low Conversion to the Aminated Product | Insufficient reactivity of the amine. | - Increase the reaction temperature or time. - Use a stronger base if applicable. |
| Steric hindrance from a bulky amine. | - This may be a limitation of the substrate-reagent combination. Consider a different synthetic route if possible. | |
| Formation of Multiple Products | Reaction at both the C-6 chloro and C-3 bromo positions. | - The chlorine at the C-6 position is generally more reactive towards nucleophilic aromatic substitution. If substitution at the C-3 position is observed, consider milder reaction conditions (lower temperature, shorter reaction time). |
| Difficult Isolation of the Product | Product is highly soluble in the workup solvent. | - Use a different extraction solvent. - Concentrate the aqueous layer and re-extract if the product has some water solubility. |
| Product is an oil and does not precipitate upon trituration. | - Attempt purification by column chromatography. - Try to form a salt of the product to induce crystallization. |
Quantitative Data
The following table summarizes the isolated yields for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various amines, as reported in the literature. These reactions were typically carried out using cesium fluoride as a base in DMSO at 100 °C.
| Amine | Isolated Yield (%) |
| Pyrrolidine | 79 - 92% |
| Butylamine | 79 - 92% |
| Piperidine | 79 - 92% |
Note: The original literature reports an average yield of 92% for a range of primary and secondary amines under their optimized conditions.
Experimental Protocols
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Representative Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of a similar pyridazine derivative.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.). Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent mixture (e.g., 1,2-dimethoxyethane/water or toluene/ethanol/water).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., chloroform or ethyl acetate, 3 x volume).
-
Purification: Combine the organic layers, wash with a saturated solution of NaCl (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Relationship for Troubleshooting Low Yields
References
Validation & Comparative
A Comparative Guide to the Synthesis of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The efficient synthesis of this bicyclic system is, therefore, of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of the most prominent synthetic methods for constructing the imidazo[1,2-b]pyridazine core, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in method selection and optimization.
At a Glance: Comparison of Key Synthesis Methods
| Method | Key Features | Reagents | Conditions | Yields | Scope |
| Tschitschibabin Reaction | Classical, straightforward condensation | 3-Aminopyridazine, α-Haloketone | Reflux in solvent (e.g., ethanol), often with a mild base | Moderate to good | Good tolerance for various substituents on both reactants |
| Groebke-Blackburn-Bienaymé | Multicomponent, high atom economy, one-pot | 3-Aminopyridazine, Aldehyde, Isocyanide | Often requires a Lewis or Brønsted acid catalyst, various solvents | Good to excellent | Broad, allows for rapid library synthesis with three points of diversity |
| Palladium-Catalyzed | Modern, versatile, good for complex structures | Various (e.g., halo-pyridazines and amines for C-N coupling) | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., Xantphos), base | Good to excellent | Broad, enables synthesis of highly functionalized derivatives |
| Copper-Catalyzed | Cost-effective, good for specific transformations | e.g., 3-Aminopyridazine and alkynes/nitroolefins | Cu salt (e.g., CuI, CuBr), often with an oxidant | Moderate to excellent | Good for specific C-N and C-C bond formations |
| Gold-Catalyzed | Mild conditions, unique reactivity | e.g., N-aminopyridazinium ylides and alkynes | Au catalyst (e.g., AuCl(IPr)) | Good to excellent | Particularly effective for [3+2] cycloadditions |
| Iodine-Catalyzed | Metal-free, environmentally benign | e.g., 2-aminopyridine, aldehyde, and isocyanide | Molecular iodine (catalytic) | Good to excellent | A greener alternative for multicomponent reactions |
Tschitschibabin Reaction
The Tschitschibabin reaction is a classic and widely used method for the synthesis of imidazo-fused heterocycles. For imidazo[1,2-b]pyridazines, it involves the condensation of a 3-aminopyridazine with an α-haloketone.
Experimental Protocol
A mixture of a 3-amino-6-halopyridazine (1.0 eq.), an appropriate α-bromoketone (1.1 eq.), and sodium bicarbonate (2.0 eq.) in ethanol is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-b]pyridazine.[1]
Quantitative Data
| 3-Aminopyridazine Derivative | α-Haloketone | Product | Yield (%) |
| 3-Amino-6-chloropyridazine | 2-Bromo-1-phenylethanone | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | ~75-85 |
| 3-Amino-6-phenylpyridazine | 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-(4-Methoxyphenyl)-6-phenylimidazo[1,2-b]pyridazine | ~80-90[2] |
| 3-Amino-6-arylpyridazine | Various phenacyl bromides | 2,6-Diaryl-imidazo[1,2-b]pyridazines | 60-85[2] |
Reaction Workflow
Caption: Workflow of the Tschitschibabin synthesis of imidazo[1,2-b]pyridazines.
Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to a wide range of 3-aminoimidazo[1,2-a]-heterocycles. For the synthesis of imidazo[1,2-b]pyridazines, the reaction involves a 3-aminopyridazine, an aldehyde, and an isocyanide.
Experimental Protocol
To a solution of the 3-aminopyridazine (1.0 eq.) and the aldehyde (1.0 eq.) in methanol, the isocyanide (1.0 eq.) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%) or a Brønsted acid (e.g., HClO₄) are added. The reaction mixture is stirred at room temperature or heated to reflux for 12-24 hours. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the 3-aminoimidazo[1,2-b]pyridazine derivative.[3][4]
Quantitative Data
| 3-Aminopyridazine | Aldehyde | Isocyanide | Catalyst | Yield (%) |
| 3-Aminopyridazine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 85-95 |
| 3-Amino-6-chloropyridazine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | HClO₄ | ~90 |
| Various aminopyridazines | Various aldehydes | Various isocyanides | Yb(OTf)₃ (microwave) | 89-98[3] |
Reaction Mechanism
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
A Comparative Guide to Heterocyclic Building Blocks in Medicinal Chemistry: The Case of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine against other common heterocyclic building blocks, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. An ideal building block should offer a combination of desirable physicochemical properties, synthetic accessibility, and the ability to engage with biological targets in a potent and selective manner. This guide provides a comprehensive comparison of this compound with other widely used heterocyclic building blocks, namely pyridines and pyrimidines.
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating broad biological activity.[1] This bicyclic system, an isostere of purine, offers a unique three-dimensional shape and electronic distribution, enabling it to serve as a versatile template for the design of potent and selective inhibitors of various enzymes, particularly kinases. The specific building block, this compound, provides strategically positioned handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Compared to more traditional monocyclic heterocycles like pyridine and pyrimidine, the imidazo[1,2-b]pyridazine core offers a more rigid and complex framework. This can lead to higher binding affinities and selectivities for target proteins. However, this increased complexity can also translate to greater synthetic challenges and potentially less favorable physicochemical properties, such as lower solubility.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block are crucial determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed physicochemical properties for the parent scaffolds.
| Property | Imidazo[1,2-b]pyridazine | Pyridine | Pyrimidine |
| Molecular Weight | 119.12 g/mol [2] | 79.10 g/mol | 80.09 g/mol |
| logP | 1.1 - 1.5 | 0.65 | -0.19 |
| Topological Polar Surface Area (TPSA) | 30.2 Ų[2] | 12.9 Ų | 25.8 Ų |
| H-Bond Donors | 0 | 0 | 0 |
| H-Bond Acceptors | 3 | 1 | 2 |
| pKa (most basic nitrogen) | ~3.5 | 5.25 | 1.3 |
Key Insights:
-
Lipophilicity (logP): Imidazo[1,2-b]pyridazine exhibits a higher lipophilicity compared to pyridine and pyrimidine, which can influence its membrane permeability and potential for off-target interactions.
-
Polarity (TPSA): The TPSA of imidazo[1,2-b]pyridazine is intermediate between pyridine and pyrimidine, suggesting a balance in its ability to form polar interactions.
-
Basicity (pKa): Pyridine is the most basic of the three scaffolds, which can be a key factor in forming salt bridges with acidic residues in a protein's active site. The reduced basicity of pyrimidine and imidazo[1,2-b]pyridazine can be advantageous in avoiding interactions with off-target antitargets such as the hERG channel.[3]
Performance in Medicinal Chemistry: A Focus on Kinase Inhibition
Kinases are a major class of drug targets, and all three heterocyclic systems have been extensively utilized in the development of kinase inhibitors. The following sections provide a comparative analysis of their performance.
Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold is a key component of several potent and selective kinase inhibitors. Its rigid structure and ability to form multiple hydrogen bonds with the kinase hinge region contribute to its high affinity.
Table 1: Performance of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50/Ki | Key SAR Insights |
| Ponatinib | Multi-kinase (BCR-ABL, VEGFR2, etc.) | BCR-ABL (T315I): 2 nM | The imidazo[1,2-b]pyridazine core acts as a hinge-binder, while modifications at the 3- and 6-positions modulate potency and selectivity.[1] |
| GSK-3β Inhibitor | GSK-3β | 1 nM | Brain-penetrant inhibitor where the imidazo[1,2-b]pyridazine scaffold provides the core structure for interaction with the kinase. |
| Tyk2 JH2 Inhibitor | Tyk2 (JH2 domain) | Ki = 0.015 - 0.035 nM | Demonstrates remarkable selectivity by targeting the pseudokinase (JH2) domain, with the imidazo[1,2-b]pyridazine core being crucial for high-affinity binding.[4] |
Pyridine-Based Kinase Inhibitors
Pyridine is a ubiquitous building block in medicinal chemistry, valued for its synthetic tractability and ability to act as a hydrogen bond acceptor.
Table 2: Performance of Pyridine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 | Key SAR Insights |
| Imatinib | BCR-ABL | 310 nM | The pyridine ring is a key element in the pharmacophore, participating in hydrogen bonding with the hinge region of the kinase. |
| VRK1 Inhibitor | VRK1 | 150 nM | The aminopyridine scaffold forms the basis for potent and selective inhibition.[5][6] |
| TYK2 Inhibitor | TYK2 | Cell IC50 = 2.8 nM | Pyridine-based compounds can achieve high potency and selectivity for specific JAK family members.[7] |
Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is another cornerstone of kinase inhibitor design, often mimicking the adenine ring of ATP to bind to the kinase hinge region.
Table 3: Performance of Pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 | Key SAR Insights |
| Gefitinib | EGFR | 2-37 nM | The 4-anilinoquinazoline (a fused pyrimidine system) is a classic pharmacophore for EGFR inhibitors. |
| Pyrazolo[3,4-d]pyrimidine | BTK | 4.2 nM | This fused pyrimidine system serves as a bioisostere of purine and is a privileged scaffold for kinase inhibitors.[8] |
| Aurora A Inhibitor | Aurora A | < 200 nM | Pyrimidine-based derivatives can effectively inhibit Aurora A kinase and reduce levels of MYC oncoproteins.[9] |
Synthetic Accessibility and Functionalization
The ease of synthesis and the ability to introduce diverse substituents are critical for a building block's utility in a drug discovery campaign.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence, as outlined below.
Figure 1: General synthetic workflow for this compound.
Functionalization Reactions
The bromine and chlorine atoms on the this compound scaffold serve as versatile handles for introducing a wide range of substituents via cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The bromine at the 3-position is more reactive and can be selectively coupled with boronic acids to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: The chlorine at the 6-position can be displaced by various amines under palladium catalysis to introduce diverse amino substituents.
Figure 2: Key functionalization reactions of the scaffold.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 3-Amino-6-chloropyridazine
To a solution of 3,6-dichloropyridazine (1 eq) in ethanol is added a saturated solution of ammonia in ethanol (10 eq). The mixture is heated in a sealed tube at 120 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 3-amino-6-chloropyridazine.
Step 2: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine
A mixture of 3-amino-6-chloropyridazine (1 eq), 1-bromopropan-2-one (1.1 eq), and sodium bicarbonate (2 eq) in ethanol is refluxed for 6 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 6-chloro-2-methylimidazo[1,2-b]pyridazine.
Step 3: Synthesis of this compound
To a solution of 6-chloro-2-methylimidazo[1,2-b]pyridazine (1 eq) in acetonitrile is added N-bromosuccinimide (1.1 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give this compound.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1 eq), the corresponding boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and 2M aqueous sodium carbonate solution (3 eq) in a 4:1 mixture of DME and ethanol is heated at 80 °C under a nitrogen atmosphere for 12 hours.[10] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) in toluene is heated at 100 °C under an argon atmosphere for 12-24 hours.[11][12] After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Signaling Pathway Involvement
The utility of these building blocks is best understood in the context of the biological pathways they modulate. Imidazo[1,2-b]pyridazine derivatives have shown significant activity as inhibitors of kinases in the mTOR and GSK-3β signaling pathways, which are implicated in cancer and neurodegenerative diseases, respectively.
Figure 3: Simplified mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
Figure 4: Simplified Wnt/GSK-3β signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry. Its rigid, bicyclic structure offers a distinct advantage over simpler monocyclic heterocycles like pyridine and pyrimidine in achieving high-affinity and selective interactions with biological targets, particularly kinases. The strategically placed halogen atoms provide convenient handles for synthetic elaboration, allowing for the fine-tuning of pharmacological properties. While its synthesis is more complex and its physicochemical properties may require careful optimization, the demonstrated success of the imidazo[1,2-b]pyridazine scaffold in producing potent and selective drug candidates validates its importance in the modern drug discovery toolbox. The choice between these building blocks will ultimately depend on the specific therapeutic target, the desired ADME profile, and the synthetic strategy employed in a given drug discovery program.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted-6-Chloro-Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 3-substituted-6-chloro variant, in particular, has been extensively explored as a template for the development of potent and selective inhibitors of various protein kinases and other therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this scaffold, with a focus on how substitutions at the 3-position influence biological activity against different targets.
Core Structure
The fundamental scaffold under consideration is 6-chloro-imidazo[1,2-b]pyridazine, with variability primarily introduced at the 3-position. The chlorine atom at the 6-position is a common feature in many of these derivatives, often contributing to favorable interactions within the target binding sites.
General Structure of 3-Substituted-6-Chloro-Imidazo[1,2-b]pyridazines
Caption: General chemical structure of the 3-substituted-6-chloro-imidazo[1,2-b]pyridazine scaffold.
Comparative Biological Activities and SAR
The biological activity of 3-substituted-6-chloro-imidazo[1,2-b]pyridazines is highly dependent on the nature of the substituent at the 3-position. The following sections and tables summarize the SAR for different therapeutic targets.
As Kinase Inhibitors
The imidazo[1,2-b]pyridazine core is a versatile scaffold for designing kinase inhibitors. Modifications at the 3- and 6-positions have been shown to modulate potency and selectivity against a range of kinases.
Tyrosine Kinase 2 (Tyk2) JH2 Domain Inhibitors:
Derivatives of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine have been identified as potent and selective Tyk2 JH2 inhibitors. While the primary focus of the cited study was on the 6-position, SAR at the 3-position was also explored, revealing that an amide substituent is well-tolerated.[1]
| Compound | 3-Substituent (R) | Tyk2 JH2 Ki (nM) | Cellular IC50 (nM) |
| 6e | -C(=O)NH-cyclopropyl | 3.6 | 18 |
| 6n | -C(=O)NH-isopropyl | 1.3 | 24 |
| 6o | -C(=O)NH-cyclobutyl | 3.4 | 19 |
| 6p | -C(=O)NH-CH2C(CH3)2OH | 3.8 | 18 |
Table 1: SAR at the 3-position of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors. Data from[1].
IκB Kinase β (IKKβ) Inhibitors:
Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has led to the development of potent IKKβ inhibitors.[2][3][4] These compounds have demonstrated anti-inflammatory properties in cellular and in vivo models. The SAR studies revealed that specific substitutions at these positions are crucial for achieving high inhibitory activity.[2]
Monopolar Spindle 1 (Mps1) Kinase Inhibitors:
Property-based optimization at the 6-position and a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine led to the discovery of extremely potent and selective Mps1 inhibitors.[5] These compounds exhibited remarkable antiproliferative activity against various cancer cell lines.[5]
Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and CDC-like kinase (CLK) Inhibitors:
3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives have been identified as selective inhibitors of DYRKs and CLKs, with some compounds showing IC50 values below 100 nM.[6] These kinases are involved in various cellular processes, and their inhibition is a potential therapeutic strategy for several diseases.
mTOR Inhibitors:
Based on the SAR of known mTOR inhibitors, a series of novel imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated.[7] Diaryl urea derivatives, in particular, exhibited significant anti-proliferative activity against non-small cell lung cancer cell lines, with some compounds showing mTOR inhibitory IC50 values in the nanomolar range.[7]
As Agents for Other Therapeutic Targets
β-Amyloid Plaque Ligands:
Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding affinity to β-amyloid plaques, which are a hallmark of Alzheimer's disease.[8] The SAR studies indicated that a 2-(4'-dimethylaminophenyl) group is beneficial for high binding affinity, while modifications at the 6-position are generally well-tolerated.[8]
Antiparasitic Agents:
The imidazo[1,2-b]pyridazine scaffold has been explored for its potential against various parasites. For instance, a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative showed good in vitro activity against Trypanosoma brucei brucei, the parasite responsible for sleeping sickness.[9]
Experimental Protocols
A general synthetic scheme for the preparation of 3-substituted-6-chloro-imidazo[1,2-b]pyridazines often involves the cyclization of a substituted pyridazine derivative.
General Synthesis of 3-Substituted-6-Chloro-Imidazo[1,2-b]pyridazines:
The synthesis typically starts from a commercially available 3-amino-6-chloropyridazine, which undergoes condensation with a suitable α-haloketone to form the imidazo[1,2-b]pyridazine core. Subsequent modifications at the 3-position can be achieved through various cross-coupling reactions.
Caption: A generalized workflow for the synthesis of 3-substituted-6-chloro-imidazo[1,2-b]pyridazines.
Kinase Inhibition Assay (General Protocol):
The inhibitory activity of the synthesized compounds against various kinases is typically determined using in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay.
-
Enzyme and Substrate Preparation: The purified kinase enzyme and its specific substrate (e.g., a peptide or protein) are prepared in a suitable assay buffer.
-
Compound Incubation: The test compounds are serially diluted and pre-incubated with the kinase enzyme for a defined period.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP) and the substrate.
-
Reaction Quenching: After a specific incubation time, the reaction is stopped, typically by adding a strong acid or a chelating agent.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the radioactivity. In fluorescence-based assays, a specific antibody or binding protein that recognizes the phosphorylated substrate is used to generate a signal.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship Logic
The following diagram illustrates the general logic of SAR studies for this class of compounds.
Caption: Logical flow of a structure-activity relationship study for imidazo[1,2-b]pyridazine derivatives.
Conclusion
The 3-substituted-6-chloro-imidazo[1,2-b]pyridazine scaffold has proven to be a highly versatile template for the design of potent and selective modulators of various biological targets, particularly protein kinases. The SAR studies consistently highlight the critical role of the substituent at the 3-position in determining the potency and selectivity of these compounds. Further exploration of this chemical space, guided by the principles outlined in this guide, is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. This guide provides a comparative analysis of key inhibitors based on this scaffold, focusing on their performance against clinically relevant kinases such as BCR-ABL and ALK. The information is supported by experimental data and detailed protocols to aid in research and development.
Performance Benchmark: BCR-ABL and ALK Inhibitors
The imidazo[1,2-b]pyridazine core has been successfully utilized to develop inhibitors targeting key oncogenic kinases. This section compares the in vitro potency of two prominent BCR-ABL inhibitors, Olverembatinib and Ponatinib, and contrasts a next-generation ALK inhibitor with the first-generation drug, Crizotinib.
BCR-ABL Tyrosine Kinase Inhibitors
Olverembatinib (GZD824) and Ponatinib are third-generation tyrosine kinase inhibitors (TKIs) designed to overcome resistance to earlier-generation drugs, particularly the notorious T315I "gatekeeper" mutation in the BCR-ABL kinase domain, a hallmark of chronic myeloid leukemia (CML).[1][2]
Table 1: Biochemical Inhibitory Activity (IC₅₀, nM) Against BCR-ABL Kinase
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of each compound against purified wild-type (WT) BCR-ABL and various clinically significant mutant forms. Lower values indicate greater potency.
| Target Kinase | Olverembatinib (GZD824) IC₅₀ (nM) | Ponatinib IC₅₀ (nM) | Performance Summary |
| Native BCR-ABL (WT) | 0.34[3] | 0.37 | Both compounds exhibit potent, sub-nanomolar inhibition of the wild-type kinase. |
| T315I Mutant | 0.68[3] | 2.0 | Both inhibitors effectively target the highly resistant T315I mutant, a key advantage over first and second-generation TKIs.[1][4] |
| E255V Mutant | - | 1.1 | Ponatinib demonstrates high potency against the E255V P-loop mutation. |
| Y253H Mutant | - | 0.4 | Ponatinib shows strong activity against the Y253H P-loop mutation. |
| G250E Mutant | - | 1.2 | The G250E mutation is effectively inhibited by Ponatinib. |
Anaplastic Lymphoma Kinase (ALK) Inhibitors
The development of ALK inhibitors has transformed the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[5] However, resistance, often driven by mutations like G1202R, remains a challenge.[6] Novel imidazo[1,2-b]pyridazine derivatives have been designed to overcome this resistance.
Table 2: Biochemical Inhibitory Activity (IC₅₀, nM) Against ALK Kinase
This table compares a novel macrocyclic imidazo[1,2-b]pyridazine derivative, referred to as O-10 , against the first-generation inhibitor, Crizotinib.
| Target Kinase | Compound O-10 IC₅₀ (nM) | Crizotinib IC₅₀ (nM) | Performance Summary |
| ALK WT | 1.2 | 2.4 | O-10 shows slightly improved potency against wild-type ALK compared to Crizotinib. |
| G1202R Mutant | 40 | >2000 | O-10 demonstrates a significant advantage, effectively inhibiting the highly resistant G1202R mutant, which Crizotinib fails to target. |
| L1196M Mutant | 1.1 | 10.3 | The novel compound is nearly 10-fold more potent against the L1196M "gatekeeper" mutation. |
Data for this comparison is synthesized from a benchmark study on novel imidazo[1,2-b]pyridazine derivatives.[6]
Key Signaling Pathways
Understanding the signaling cascades targeted by these inhibitors is crucial for rational drug design and predicting therapeutic effects. The two primary pathways discussed are BCR-ABL and ALK, both of which aberrantly activate downstream cascades promoting cell proliferation and survival.
BCR-ABL Signaling Cascade
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, drives CML by activating multiple downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, leading to uncontrolled cell proliferation and inhibition of apoptosis.[7][8][9]
ALK Signaling Cascade
In NSCLC, chromosomal rearrangements create fusion proteins (e.g., EML4-ALK) that lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain. This triggers downstream pathways like PI3K/AKT, JAK/STAT, and RAS/MAPK, promoting cancer cell growth and survival.[5][10]
Experimental Protocols
Reproducible and robust assays are fundamental to inhibitor characterization. This section details standardized protocols for biochemical kinase inhibition and cell viability assays.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11][12]
Objective: To determine the IC₅₀ value of an inhibitor against a purified kinase.
Materials:
-
Purified kinase (e.g., BCR-ABL, ALK)
-
Kinase-specific substrate and cofactors
-
ATP
-
Test inhibitor (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mix containing kinase buffer, substrate, and the desired concentration of ATP (typically at or near the Kₘ for the kinase).
-
In a multiwell plate, add 2.5 µL of test inhibitor at various concentrations.
-
Add 2.5 µL of the kinase/substrate mix.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal from the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor (DMSO) control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.[6][13]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of an inhibitor in a cancer cell line.
Materials:
-
Cancer cell line (e.g., K562 for BCR-ABL, Karpas-299 for ALK)
-
Complete cell culture medium
-
Test inhibitor (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells) or recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Add the desired final concentrations of the inhibitor to the wells. Include vehicle-only (DMSO) control wells.
-
Incubate for the desired exposure period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition:
-
Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of >650 nm can be used for background correction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot percent viability versus inhibitor concentration and fit the data to determine the GI₅₀ value.
-
References
- 1. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. ADP-Glo™ Kinase Assay [promega.jp]
- 13. benchchem.com [benchchem.com]
Evaluating the Efficacy of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of pharmacological activities.[1] Researchers have extensively explored this heterocyclic system, leading to the development of potent inhibitors for various biological targets. This guide provides a comparative analysis of the efficacy of different imidazo[1,2-b]pyridazine derivatives across key therapeutic areas, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Key Kinases
Imidazo[1,2-b]pyridazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of critical kinases involved in tumor growth and proliferation, such as mTOR and Bruton's tyrosine kinase (BTK).[2][3]
mTOR Inhibition
Several novel imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as potent ATP-competitive mTOR inhibitors.[4] Compounds A17 and A18 demonstrated significant mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively.[4] These compounds also exhibited potent anti-proliferative activity against various human cancer cell lines, particularly non-small cell lung cancer lines A549 and H460.[4]
Table 1: Comparative in vitro efficacy of Imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors and their anti-proliferative activity.
| Compound | mTOR IC50 (μM)[4] | A549 IC50 (μM)[4] | H460 IC50 (μM)[4] |
| A17 | 0.067 | 0.04 | 0.02 |
| A18 | 0.062 | 0.03 | 0.03 |
Another study identified compound 11 as a potent dual PI3K/mTOR inhibitor, exhibiting 94.9% inhibition of PI3Kα and 42.99% inhibition of mTOR at a concentration of 1 nM.[5][6] This compound also showed nanomolar antiproliferative effects in pulmonary fibroblasts.[5][6]
Bruton's Tyrosine Kinase (BTK) Inhibition
A series of imidazo[1,2-b]pyridazine derivatives have been developed as irreversible BTK inhibitors. Notably, compound 22 displayed potent BTK inhibition with an IC50 of 1.3 nM and exhibited excellent selectivity across a panel of 310 kinases.[3][7] This compound, named TM471-1, has advanced into Phase I clinical trials.[3][7]
Table 2: Kinase inhibitory activity of selected Imidazo[1,2-b]pyridazine BTK inhibitors.
| Compound | BTK IC50 (nM)[3] |
| Compound 22 (TM471-1) | 1.3 |
The development of these potent and selective kinase inhibitors highlights the potential of the imidazo[1,2-b]pyridazine scaffold in oncology.
Neurodegenerative Diseases: Targeting Cholinesterases and Amyloid Plaques
Imidazo[1,2-b]pyridazine derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by targeting acetylcholinesterase (AChE) and β-amyloid plaques.
Acetylcholinesterase (AChE) Inhibition
Certain 3-nitro-6-amino-substituted imidazo[1,2-b]pyridazine derivatives have demonstrated potent AChE inhibitory activity.[8][9] Specifically, compounds 5c and 5h exhibited IC50 values of 50 nM and 40 nM, respectively.[9]
Table 3: Comparative efficacy of Imidazo[1,2-b]pyridazine derivatives as AChE inhibitors.
| Compound | AChE IC50 (nM)[9] |
| 5c | 50 |
| 5h | 40 |
Ligands for β-Amyloid Plaques
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding affinity to synthetic Aβ1-40 aggregates.[10] The binding affinities, represented by Ki values, ranged from 11.0 to over 1000 nM.[10] The derivative 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) showed a high binding affinity with a Ki of 11.0 nM.[10]
Table 4: Binding affinities of Imidazo[1,2-b]pyridazine derivatives to Aβ1-40 aggregates.
| Compound | Ki (nM)[10] |
| 4 | 11.0 ± 1.5 |
| 5 | 25.3 ± 3.1 |
| 6 | 33.7 ± 4.2 |
Antifungal Activity
Recent studies have explored the antifungal potential of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives against various phytopathogenic fungi.[11] Several compounds exhibited excellent and broad-spectrum antifungal activities.[11] For instance, compound 4j showed promising potency against several fungal strains with EC50 values ranging from 4.0 to 7.7 μg/mL.[12]
Table 5: Antifungal activity of a selected Imidazo[1,2-b]pyridazine derivative.
| Compound | Fusarium solani EC50 (μg/mL)[12] | Pyricularia oryzae EC50 (μg/mL)[12] | Alternaria brassicae EC50 (μg/mL)[12] | Valsa mali EC50 (μg/mL)[12] | Alternaria alternata EC50 (μg/mL)[12] |
| 4j | 6.3 | 7.7 | 7.1 | 7.5 | 4.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro mTOR Kinase Assay
This assay measures the phosphotransferase activity of mTORC1.[13]
-
Cell Lysis and Immunoprecipitation: Cells are lysed using a CHAPS lysis buffer. The mTORC1 complex is then immunoprecipitated using antibodies against components of the complex, such as Raptor or mTOR itself.[14]
-
Kinase Reaction: The immunoprecipitated mTORC1 is washed and incubated with a purified substrate (e.g., 4E-BP1 or a peptide substrate) in a kinase assay buffer containing ATP (including [γ-32P]ATP for radioactive detection).[15] The reaction is typically incubated at 30°C for 30-60 minutes.[13]
-
Detection: The reaction is stopped, and the phosphorylation of the substrate is analyzed. For radioactive assays, the reaction mixture is spotted on P81 phosphocellulose paper, washed, and the incorporated radioactivity is measured using a scintillation counter.[15] For non-radioactive methods, the phosphorylated substrate is detected by Western blotting using a phospho-specific antibody.[13]
In Vitro BTK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a substrate peptide by BTK.[16]
-
Reagent Preparation: Serial dilutions of the test compounds are prepared in DMSO. A solution of BTK enzyme and a biotinylated peptide substrate are prepared in a kinase buffer.[16]
-
Kinase Reaction: In a 384-well plate, the BTK enzyme is added, followed by the test compound or DMSO (control). After a pre-incubation period, the kinase reaction is initiated by adding a solution containing the biotinylated peptide substrate and ATP.[16]
-
Detection: The reaction is stopped by adding a solution containing TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin conjugate). After incubation, the plate is read on a TR-FRET-compatible plate reader. The TR-FRET ratio is calculated and plotted against the inhibitor concentration to determine the IC50 value.[16]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.[17]
-
Reagent Preparation: An assay buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0), AChE enzyme stock solution, acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution are prepared.[18]
-
Assay Procedure: In a 96-well plate, the AChE enzyme is added to the wells, followed by the test compound at various concentrations or a vehicle control. After a pre-incubation period, the reaction is initiated by adding a mixture of ATCI and DTNB.[18]
-
Measurement: The absorbance is measured spectrophotometrically at 412 nm at multiple time points. The rate of the reaction is determined, and the percentage of inhibition is calculated for each concentration of the test compound to determine the IC50 value.[18]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives on mTORC1.
Caption: The B-Cell Receptor (BCR) signaling pathway highlighting the inhibition of BTK by imidazo[1,2-b]pyridazine derivatives.
Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay using the Ellman's method.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Comparison of TAK1 Inhibitors Across Different Chemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Validation of Leading TAK1 Inhibitors.
Transforming growth factor-β-activated kinase 1 (TAK1), a key signaling node in inflammatory and cell survival pathways, has emerged as a compelling therapeutic target for a range of diseases, including cancer and autoimmune disorders. This has spurred the development of a diverse array of small molecule inhibitors, each built upon distinct chemical scaffolds. This guide provides a head-to-head comparison of prominent TAK1 inhibitors, offering a comprehensive overview of their biochemical potency, selectivity, and cellular activity, supported by detailed experimental protocols and visual pathway diagrams to aid in research and development decisions.
TAK1 Signaling Pathway and the Mechanism of Inhibition
TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a crucial role in mediating downstream signaling from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] Activation of TAK1 triggers the phosphorylation of downstream kinases, leading to the activation of the NF-κB and MAPK (p38 and JNK) signaling pathways.[2][3][4] These pathways are integral to immune responses, inflammation, and cell survival. Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous diseases.[1][2] TAK1 inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of its substrates and blocking downstream signaling cascades.
Caption: The TAK1 signaling pathway and the point of intervention for TAK1 inhibitors.
Performance Comparison of TAK1 Inhibitors
The following tables summarize the biochemical potency and selectivity of representative TAK1 inhibitors from different chemical scaffolds.
Table 1: Biochemical Potency of TAK1 Inhibitors
| Scaffold | Inhibitor Example | TAK1 IC50 (nM) | Reference |
| Natural Product (Resorcylic Acid Lactone) | 5Z-7-Oxozeaenol | 8 | |
| 2,4-Disubstituted Pyrimidine | Compound 2 | 5.1 | [5] |
| 2,4-1H-Imidazole Carboxamide | Compound 54 | <10 | [6] |
| 4-Substituted 1H-pyrrolo[2,3-b]pyridine | NG25 (Compound 1) | 22-149 | [7][8] |
| Takinib Scaffold | Takinib | 9 | [8] |
| 7-Aminofuro[2,3-c]pyridine | Compound 12az | ~10 | [9] |
Table 2: Selectivity Profile of Key TAK1 Inhibitors
This table highlights the inhibitory activity against other kinases, providing an indication of the inhibitor's selectivity. Lower percentage of control indicates stronger inhibition.
| Kinase | 5Z-7-Oxozeaenol (% of Control @ 1µM) | NG25 (% of Control @ 1µM) | Takinib (% of Control @ 1µM) |
| TAK1 | <10 | <10 | <10 |
| MEK1 | <10 | >50 | >50 |
| ERK2 | ~20 | >50 | >50 |
| p38α | >50 | <10 | >50 |
| JNK1 | >50 | >50 | >50 |
| IRAK4 | >50 | >50 | ~10-20 |
| ZAK (MAP3K20) | <10 | <10 | Not Reported |
Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the potency of kinase inhibitors.
Caption: Experimental workflow for a LanthaScreen™ kinase assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate assay buffer. Prepare a solution containing the TAK1 enzyme and the fluorescein-labeled substrate. Prepare a separate solution of ATP.
-
Kinase Reaction: In a 384-well plate, add the inhibitor dilutions. Add the kinase/substrate mixture to initiate the reaction. Add the ATP solution to start the phosphorylation. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. Incubate for a specified time (e.g., 30-60 minutes) to allow for antibody binding.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, exciting at approximately 340 nm and measuring emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11][12]
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescence-based assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a 96- or 384-well plate by combining the TAK1 enzyme, substrate (e.g., myelin basic protein), ATP, and the test inhibitor at various concentrations. Incubate at 30°C for a defined period (e.g., 45-60 minutes).[3]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1][2]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated in the first step into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[1][2]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[1][2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat cultured cells with the TAK1 inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce thermal denaturation of proteins.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble TAK1 in the supernatant at each temperature using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble TAK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5][13][14][15]
Conclusion
The landscape of TAK1 inhibitors is diverse, with multiple chemical scaffolds demonstrating high potency and varying degrees of selectivity. Natural products like 5Z-7-Oxozeaenol, while potent, often exhibit broader kinase activity.[16] Synthetic scaffolds, such as the 2,4-disubstituted pyrimidines and 2,4-1H-imidazole carboxamides, have been optimized to yield highly potent and more selective inhibitors.[5][6] The choice of an appropriate TAK1 inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity, and cellular activity. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of existing and novel TAK1 inhibitors.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of novel derivatives of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. The data presented herein is compiled from recent studies and offers a quantitative comparison against established anticancer agents. Detailed experimental protocols for key biological assays are provided to support the reproducibility of the cited findings.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The FDA approval of ponatinib, an imidazo[1,2-b]pyridazine derivative, for the treatment of chronic myeloid leukemia has further spurred interest in this chemical class.[1] This guide focuses on derivatives of this compound, a key intermediate for the synthesis of diverse substituted analogs, and evaluates their potential as novel anticancer therapeutics. A significant number of these derivatives have shown potent activity as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[2][3][4]
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various 3-substituted imidazo[1,2-b]pyridazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of the potency of these compounds.
Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | A549 (Lung) | 0.006 | Doxorubicin | - |
| H460 (Lung) | 0.02 - 20.7 | Doxorubicin | - | |
| Derivative B | MKN45 (Gastric) | 0.005 | - | - |
| COLO205 (Colon) | - | - | - | |
| Derivative C | T-47D (Breast) | 0.43 | Doxorubicin | - |
| MDA-MB-231 (Breast) | 0.99 | Doxorubicin | - | |
| Derivative D | K562 (Leukemia) | Moderate | - | - |
| MCF-7 (Breast) | Moderate | - | - |
Note: Specific IC50 values for Doxorubicin were not always provided in the same studies as the derivatives. Researchers should refer to established literature for standard IC50 values of reference compounds against these cell lines.
Table 2: Comparative Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine Derivatives as PI3K/mTOR Dual Inhibitors [2]
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Compound 42 (Imidazo[1,2-b]pyridazine derivative) | 0.06 | 3.12 |
| Compound 15a (Previous lead compound) | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the kinase and the test compound dilutions.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, this typically involves measuring the amount of ADP produced.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these compounds and a typical workflow for anticancer drug evaluation.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: Bromo vs. Chloro Substituents on the Imidazo[1,2-b]pyridazine Core in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. The functionalization of this nucleus through palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries. A critical consideration in this endeavor is the choice of the halogen substituent on the imidazo[1,2-b]pyridazine core, which significantly influences the reactivity and, consequently, the reaction conditions required for successful coupling. This guide provides an objective comparison of the reactivity of bromo- versus chloro-substituted imidazo[1,2-b]pyridazines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by established principles of organic chemistry and illustrative experimental data from the literature.
Executive Summary
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of organic halides is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for halide reactivity is I > Br > Cl. This principle holds true for the imidazo[1,2-b]pyridazine system. Consequently, bromo-substituted imidazo[1,2-b]pyridazines are typically more reactive than their chloro- counterparts. This enhanced reactivity often translates to milder reaction conditions, including lower temperatures, shorter reaction times, and a broader tolerance of functional groups, leading to higher yields.
However, the electronic nature of the imidazo[1,2-b]pyridazine ring system, being electron-deficient, can enhance the reactivity of both bromo and chloro substituents towards oxidative addition to the palladium catalyst. While this effect elevates the reactivity of both halides, the inherent superiority of bromide as a leaving group generally ensures the reactivity advantage of bromo-imidazo[1,2-b]pyridazines.
Comparative Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, illustrating the generally observed higher reactivity of bromo-imidazo[1,2-b]pyridazines. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources and serves as a representative illustration of the reactivity trend.
Table 1: Suzuki-Miyaura Coupling
| Substrate Position | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3- | Bromo | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 / 12 | 85-95 |
| 3- | Chloro | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 / 24 | 70-85 |
| 6- | Bromo | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 / 16 | 90 |
| 6- | Chloro | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH | 140 / 0.25 (MW) | 78 |
Table 2: Buchwald-Hartwig Amination
| Substrate Position | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3- | Bromo | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 / 18 | 80-90 |
| 3- | Chloro | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 / 24 | 65-75 |
| 6- | Bromo | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 / 12 | 85 |
| 6- | Chloro | Butylamine | None (SₙAr) | CsF | DMSO | 100 / 24 | 94 |
Note: The Buchwald-Hartwig amination of 6-chloroimidazo[1,2-b]pyridazine can also proceed via a nucleophilic aromatic substitution (SₙAr) mechanism under certain conditions, as indicated in the table.
Table 3: Sonogashira Coupling
| Substrate Position | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3- | Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 / 6 | 80-90 |
| 3- | Chloro | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Dioxane | 100 / 24 | 60-70 |
| 6- | Bromo | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT / 12 | 75 |
| 6- | Chloro | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | Acetonitrile | 80 / 18 | 50-60 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-b]pyridazine
Objective: To synthesize 3-phenylimidazo[1,2-b]pyridazine from 3-bromoimidazo[1,2-b]pyridazine and phenylboronic acid.
Materials:
-
3-Bromoimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add 3-bromoimidazo[1,2-b]pyridazine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add DME and water to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 6-Bromoimidazo[1,2-b]pyridazine
Objective: To synthesize 6-(piperidin-1-yl)imidazo[1,2-b]pyridazine from 6-bromoimidazo[1,2-b]pyridazine and piperidine.
Materials:
-
6-Bromoimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv)
-
Piperidine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, 6-bromoimidazo[1,2-b]pyridazine, and piperidine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Sonogashira Coupling of 3-Bromoimidazo[1,2-b]pyridazine
Objective: To synthesize 3-(phenylethynyl)imidazo[1,2-b]pyridazine from 3-bromoimidazo[1,2-b]pyridazine and phenylacetylene.
Materials:
-
3-Bromoimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add 3-bromoimidazo[1,2-b]pyridazine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
A Comparative Analysis of Novel Imidazo[1,2-b]pyridazine Derivatives: Bridging In Vitro Activity with In Vivo Efficacy
For researchers, scientists, and drug development professionals, the translation of in vitro potency to in vivo efficacy is a critical hurdle in the discovery of novel therapeutics. This guide provides a comparative analysis of recently developed imidazo[1,2-b]pyridazine compounds, a promising class of heterocyclic scaffolds, highlighting their performance in both laboratory and living models. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to offer a comprehensive overview of their potential.
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, leading to the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The successful development of the kinase inhibitor ponatinib, which is based on this scaffold, has spurred further interest in exploring novel derivatives for various therapeutic applications.[1] This guide focuses on a selection of these novel compounds, detailing their inhibitory activities at the molecular and cellular level and their subsequent pharmacological effects in preclinical animal models.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear comparison, the following tables summarize the in vitro and in vivo data for representative imidazo[1,2-b]pyridazine compounds across different therapeutic targets.
Table 1: In Vitro and In Vivo Performance of ALK Inhibitor O-10
| Parameter | Value | Reference |
| In Vitro Data | ||
| ALKWT IC50 | 2.6 nM | [2] |
| ALKG1202R IC50 | 6.4 nM | [2] |
| ALKL1196M/G1202R IC50 | 23 nM | [2] |
| Karpas299 cell line IC50 | 38 nM | [2] |
| BaF3-EML4-ALKG1202R cell line IC50 | 52 nM | [2] |
| BaF3-EML4-ALKL1196M/G1202R cell line IC50 | 64 nM | [2] |
| In Vivo Data (SD Rats) | ||
| Pharmacokinetic Properties | Evaluated | [2] |
Note: Further details on the pharmacokinetic properties were noted as evaluated but specific values were not provided in the abstract.
Table 2: In Vitro and In Vivo Profile of PI3K/mTOR Dual Inhibitor 42
| Parameter | Value | Reference |
| In Vitro Data | ||
| PI3Kα IC50 | 0.06 nM | [3] |
| mTOR IC50 | 3.12 nM | [3] |
| Anti-tumoral Activities | Significant | [3] |
| Kinase Selectivity | Great | [3] |
| Hepatotoxicity | Low | [3] |
| In Vivo Data | ||
| Anti-tumoral Activities | Significant | [3] |
| Plasma Clearance | Modest | [3] |
| Oral Bioavailability | Acceptable | [3] |
Table 3: In Vitro and In Vivo Activity of BTK Inhibitor Compound 22 (TM471-1)
| Parameter | Value | Reference |
| In Vitro Data | ||
| BTK IC50 | 1.3 nM | [4] |
| Kinase Selectivity | Excellent across 310 kinases | [4] |
| In Vivo Data (Xenograft Model) | ||
| Tumor Growth Inhibition | Significant | [4] |
| Tumor Regression (15 mg/kg) | Complete in 7 out of 10 mice | [4] |
| Pharmacokinetics | Favorable | [4] |
| Safety Profile | Robust | [4] |
Note: This compound has advanced to Phase I clinical trials.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols employed in the cited studies.
In Vitro Assays
-
Enzymatic Assays (IC50 Determination): The inhibitory activity of the compounds against their target kinases (e.g., ALK, PI3K, mTOR, BTK) was determined using various biochemical assays. Typically, these assays involve incubating the purified enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured, often through luminescence, fluorescence, or radioactivity, to calculate the half-maximal inhibitory concentration (IC50).[2][3][4]
-
Cell-Based Assays (Cell Viability and Proliferation): The cytotoxic and anti-proliferative effects of the compounds on cancer cell lines were assessed using methods like the MTT assay.[5] This involves treating the cells with the compounds for a specific period, followed by the addition of MTT, which is converted into formazan by viable cells. The amount of formazan is then quantified to determine cell viability.[5]
-
Western Blotting: This technique was used to analyze the levels of specific proteins involved in cell signaling pathways. For instance, to confirm the mechanism of action, the levels of proteins in pathways like p53 and p21 were measured after treating cells with the imidazo[1,2-a]pyridine compounds.[5]
In Vivo Models
-
Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, they were administered to animals (e.g., Sprague-Dawley rats) via different routes (e.g., intravenous, oral).[2][6] Blood samples were collected at various time points and analyzed to determine key pharmacokinetic parameters.[2][6]
-
Xenograft Models: To assess the anti-tumor efficacy in a living organism, human cancer cells were implanted into immunocompromised mice.[4][7] Once tumors were established, the mice were treated with the investigational compounds, and tumor growth was monitored over time to evaluate the compound's ability to inhibit tumor progression.[4][7]
-
Pharmacodynamic Models: These models are used to study the effect of a drug on its target in the body. For example, in the evaluation of Tyk2 inhibitors, rats were administered the compound, followed by a challenge with IL-12/IL-18 to induce IFNγ production. Plasma levels of IFNγ were then measured to determine the in vivo target engagement and efficacy of the compound.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the context of the research. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a generalized experimental workflow.
Caption: PI3K/mTOR signaling pathway and the inhibitory action of Compound 42.
Caption: Generalized workflow for in vitro to in vivo drug discovery.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Researchers and laboratory personnel must adhere to strict protocols for the disposal of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, a halogenated heterocyclic compound. Proper disposal is critical to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step approach to managing this chemical waste.
Hazard Profile and Disposal Parameters
As a halogenated organic compound, this compound requires disposal as hazardous waste. It is crucial to prevent its release into the environment. The primary recommended disposal method is incineration at a licensed hazardous waste facility.
| Parameter | Guideline | Justification |
| Waste Classification | Hazardous Halogenated Organic Waste | Contains bromine and chlorine, which can form toxic byproducts if not disposed of correctly. |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the compound and prevents the formation of toxic dioxins and furans.[1] |
| Recommended Incineration Temperature | Approximately 1200 K (927 °C) | High temperatures are necessary for the safe decomposition of halogenated compounds.[1] |
| Container Type | Labeled, sealed, and chemically resistant (e.g., HDPE) | Prevents leaks and ensures clear identification of the hazardous waste.[2] |
| Segregation | Must be kept separate from non-halogenated chemical waste | Halogenated and non-halogenated wastes are treated differently during disposal.[3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the laboratory setting to its final disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of any dust or vapors.
2. Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Solids."
-
Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[3]
3. Preparing the Waste Container:
-
Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, sealable lid.[2]
-
Ensure the container is clean and dry before adding any waste.
-
Affix a "Hazardous Waste" label to the container. The label must clearly state "Halogenated Organic Waste" and list the full chemical name: "this compound."
4. Waste Collection:
-
Carefully transfer the solid this compound waste into the designated container.
-
For residual amounts in original containers, triple-rinse the container with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must also be collected as halogenated waste.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be placed in the same halogenated waste container.[5]
-
Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.[2]
5. Storage of Waste:
-
Securely seal the waste container.
-
Store the container in a designated, well-ventilated, and secondary containment area away from heat sources and incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
-
Provide the waste manifest with the accurate chemical name and quantity.
-
Follow all institutional and regulatory procedures for waste handover.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.
Researchers and drug development professionals working with this compound must be fully aware of its potential hazards and the necessary precautions. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the GHS07 pictogram, indicating that it is harmful.[1][2] The specific hazard statements associated with this compound are:
The signal word for this chemical is "Warning".[1][2] Given these hazards, a comprehensive PPE strategy is required to create a barrier between the researcher and the chemical.
Quantitative Data Summary: Required PPE
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are the preferred choice for general chemical protection.[3] For extended contact or in case of a spill, consider using butyl rubber or neoprene gloves which offer good resistance to a wide range of hazardous chemicals.[3] | To prevent skin irritation (H315) upon contact. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing. | To prevent serious eye irritation (H319). |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to control exposure. If a fume hood is not available or during a large spill, a NIOSH-approved respirator (e.g., N-95 or a chemical cartridge respirator) is required. | To mitigate the risk of respiratory irritation (H335). |
| Body Protection | A flame-resistant lab coat is required.[4] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. | To protect against skin contact and contamination of personal clothing. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | To protect feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.
Experimental Workflow: Handling Protocol
The following diagram outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a puncture-proof sharps container.
-
Container Management: All waste containers must be kept closed when not in use and stored in a secondary containment bin within the laboratory.
-
Pickup: Contact your institution's Environmental Health & Safety (EHS) department for scheduled waste pickup.
By strictly adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before working with any new chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
